Regadenoson-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18N8O5 |
|---|---|
Molecular Weight |
393.37 g/mol |
IUPAC Name |
1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-(trideuteriomethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14-/m1/s1/i1D3 |
InChI Key |
LZPZPHGJDAGEJZ-WFVVRPHKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Application of Regadenoson-d3 in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regadenoson-d3 is the deuterated isotopologue of Regadenoson, a selective A₂A adenosine receptor agonist. While Regadenoson is primarily utilized as a pharmacologic stress agent in myocardial perfusion imaging (MPI), the principal application of this compound in scientific research is as an internal standard for the quantitative bioanalysis of Regadenoson in biological matrices. This guide elucidates the core function of this compound, provides detailed experimental protocols for its use, and presents the signaling pathway of its non-deuterated counterpart, Regadenoson.
Introduction: The Role of Deuterated Internal Standards
In quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a known quantity to calibration standards, quality control samples, and study samples prior to analysis. The IS is crucial for correcting for the variability in sample preparation and analysis. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.
Key Advantages of a SIL-IS:
-
Similar Physicochemical Properties: A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.
-
Mass Difference: The difference in mass due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte (Regadenoson) and the internal standard (this compound).
-
Improved Accuracy and Precision: By normalizing the analyte's response to the IS's response, the SIL-IS compensates for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.
Primary Use of this compound
The primary and highly specific use of this compound in scientific research is as an internal standard for the accurate quantification of Regadenoson in biological samples (e.g., plasma, serum, urine) during pharmacokinetic and toxicokinetic studies.[1][2] The use of a stable isotope-labeled internal standard is a common practice in bioanalytical assays to ensure the reliability of the results.
Quantitative Data for Bioanalysis
The following table summarizes typical mass spectrometry parameters for the analysis of Regadenoson, with this compound used as an internal standard. These values can vary depending on the specific mass spectrometer and chromatographic conditions.
| Parameter | Regadenoson | This compound (Internal Standard) |
| Molecular Formula | C₁₅H₁₈N₈O₅ | C₁₅H₁₅D₃N₈O₅ |
| Molecular Weight | 390.35 g/mol | 393.37 g/mol |
| Precursor Ion (m/z) | 391.1 | 394.1 |
| Product Ion (m/z) | 259.1 | 262.1 |
| Polarity | Positive | Positive |
Experimental Protocol: Quantification of Regadenoson in Human Plasma by LC-MS/MS
This section details a representative experimental protocol for the use of this compound in a bioanalytical method.
Materials and Reagents
-
Regadenoson reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of this compound working solution (e.g., 50 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Visualization of Pathways and Workflows
Signaling Pathway of Regadenoson
Regadenoson is a selective agonist for the A₂A adenosine receptor.[3][4] Its activation triggers a signaling cascade that leads to coronary vasodilation.[4]
Caption: Signaling pathway of Regadenoson via the A₂A adenosine receptor.
Bioanalytical Workflow Using this compound
The following diagram illustrates the typical workflow for a bioanalytical experiment employing this compound as an internal standard.
Caption: Workflow for bioanalysis using an internal standard.
Conclusion
References
In-Depth Technical Guide to the Physical and Chemical Properties of Regadenoson-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regadenoson-d3 is the deuterated analogue of Regadenoson, a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1] The incorporation of deuterium atoms can offer advantages in certain research and clinical applications, primarily by altering the compound's metabolic profile. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant information from its non-deuterated counterpart, Regadenoson, to provide a thorough understanding for research and drug development purposes.
Chemical Identity
| Identifier | Value |
| Chemical Name | 2-[4-[((Methyl-d3)amino)carbonyl]-1H-pyrazol-1-yl]adenosine |
| Synonyms | 2-[4-[(Methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine-d3; |
| Molecular Formula | C15H15D3N8O5 |
| Molecular Weight | 393.37 g/mol [1][2][3] |
| CAS Number | Not available (Unlabeled: 313348-27-5) |
Physical Properties
Quantitative data for the physical properties of this compound are not extensively reported in the public domain. However, the physical properties of the non-deuterated Regadenoson can be considered a close approximation, as deuterium substitution is not expected to significantly alter these macroscopic characteristics.
| Property | Value (Regadenoson) | Notes |
| Appearance | Pale Beige Solid[1] | For this compound. |
| Melting Point | 194-196°C[] | Data for Regadenoson. |
| Boiling Point | 744.10°C at 760 mmHg (Predicted)[] | Data for Regadenoson. |
| Solubility | DMSO: ~14 mg/mL[5], 78 mg/mL[6]Dimethylformamide: ~10 mg/mL[5]Ethanol: Sparingly soluble (1 mg/mL)[]Water: Practically insoluble[7] but also reported as highly soluble (>10 mg/mL)[]1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL[5] | Data for Regadenoson. Solubility in water appears to be conflicting and may depend on the formulation (e.g., presence of co-solvents). For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute.[5] |
| pKa | ~1.2 (Estimated)[7], 4.1[] | Data for Regadenoson. The significant difference in reported pKa values may be due to different experimental or computational methods. |
| LogP | -0.46 (octanol/pH 7.4 buffer)[7] | Data for Regadenoson. |
| Storage | 2-8°C in a refrigerator, under an inert atmosphere[1] | For this compound. |
Chemical Properties and Stability
This compound is a stable isotope-labeled compound. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, which can lead to a kinetic isotope effect, potentially slowing down metabolic processes involving the cleavage of these bonds. This is a key consideration in its use in pharmacokinetic and metabolism studies.
Regadenoson is known to degrade under extreme pH conditions, with hydrolysis occurring under basic conditions.[7] Therefore, formulations are typically maintained at a neutral pH. The compound is supplied as a crystalline solid and should be stored as recommended to ensure stability.
Signaling Pathway
This compound, like its non-deuterated counterpart, functions as a selective agonist for the A2A adenosine receptor. Activation of this G-protein coupled receptor initiates a signaling cascade that leads to vasodilation, particularly in the coronary arteries.
Experimental Protocols
Detailed, publicly available experimental protocols specifically for this compound are scarce. However, standard analytical techniques for the characterization and quality control of pharmaceutical compounds are applicable. The following outlines a general workflow for the analysis of this compound, based on methods used for Regadenoson.
General Experimental Workflow for Quality Control
Key Experimental Methodologies (based on Regadenoson analysis)
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of this compound and to quantify its concentration (assay).
-
General Protocol: A reversed-phase HPLC method would be employed, likely with a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode. Detection would be performed using a UV detector at a wavelength where Regadenoson exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total peak area. The assay is performed by comparing the peak area of the sample to that of a certified reference standard of known concentration.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Purpose: To confirm the identity of this compound by determining its molecular weight and to identify and quantify any impurities.
-
General Protocol: The sample is introduced into the mass spectrometer via an HPLC system. For identity confirmation, the mass spectrometer would be set to detect the parent ion corresponding to the molecular weight of this compound. For impurity analysis, the method would be set to detect known and unknown impurities, with fragmentation patterns (MS/MS) used to elucidate their structures.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of this compound and to determine the degree and location of deuterium incorporation.
-
General Protocol: 1H-NMR and 13C-NMR spectra would be acquired. The absence or significant reduction of the signal corresponding to the methyl protons in the 1H-NMR spectrum would confirm the deuteration at the intended position. The overall spectra would be compared to that of a Regadenoson reference standard to confirm the rest of the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To confirm the presence of key functional groups in the molecule.
-
General Protocol: An IR spectrum of the solid material would be obtained. The presence of characteristic absorption bands for functional groups such as N-H, C=O, C-N, and O-H would be verified.
-
Conclusion
This compound is a valuable tool for researchers in the field of cardiovascular pharmacology and drug metabolism. While specific physical and chemical data for the deuterated compound are not as readily available as for its non-deuterated parent, the information provided in this guide, based on available data for both compounds, offers a solid foundation for its handling, analysis, and application in a research setting. The provided diagrams for the signaling pathway and a general experimental workflow serve to further elucidate the biological context and analytical considerations for this compound. As with any research material, it is recommended to consult the supplier's certificate of analysis for batch-specific data.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. This compound | CAS No- 313348-27-5(unlabeled) | Simson Pharma Limited [simsonpharma.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Mechanism of action of Regadenoson as a selective A2A adenosine receptor agonist.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Regadenoson is a potent and selective A2A adenosine receptor agonist utilized clinically as a pharmacologic stress agent for myocardial perfusion imaging (MPI).[1][2] It is particularly valuable for patients who are unable to undergo adequate exercise stress testing.[3][4] Unlike the non-selective agonist adenosine, Regadenoson's targeted mechanism of action offers a favorable safety profile by preferentially inducing coronary vasodilation while minimizing systemic side effects.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism, receptor selectivity, pharmacokinetics, pharmacodynamics, and the key experimental methodologies used to characterize Regadenoson.
Molecular Mechanism of Action
Regadenoson exerts its primary pharmacologic effect by acting as a low-affinity agonist at the adenosine A2A receptor, a G-protein coupled receptor (GPCR) predominantly located on the smooth muscle cells of coronary arteries.[3][5][6]
1.1. A2A Receptor Signaling Cascade Activation of the A2A receptor by Regadenoson initiates a well-defined intracellular signaling cascade:
-
G-Protein Coupling : Ligand binding causes a conformational change in the A2A receptor, leading to the activation of the associated heterotrimeric Gs protein.[7]
-
Adenylyl Cyclase Activation : The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, a membrane-bound enzyme.[8]
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[1][8]
-
Protein Kinase A (PKA) Activation : Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1]
-
Downstream Phosphorylation & Vasodilation : PKA phosphorylates various downstream target proteins, including potassium channels in the vascular smooth muscle.[8] This leads to hyperpolarization, smooth muscle relaxation, and ultimately, potent vasodilation of the coronary arteries.[1][8] This increase in coronary blood flow (CBF) mimics the hyperemia induced by physical exercise, allowing for the diagnostic assessment of myocardial perfusion.[1][9]
Receptor Binding Profile and Selectivity
A defining characteristic of Regadenoson is its high selectivity for the A2A receptor subtype over the A1, A2B, and A3 subtypes.[1] This selectivity is crucial for its clinical safety profile, as activation of other adenosine receptors is associated with undesirable side effects.[10] For instance, A1 receptor agonism can lead to atrioventricular (AV) block, while A2B and A3 activation can cause bronchospasm.[10][11]
Regadenoson is classified as a low-affinity agonist, which contributes to its short duration of action.[10][12] Despite its relatively low affinity, it is a potent vasodilator due to the high density and substantial receptor reserve of A2A receptors in the coronary arteries.[10][13]
Table 1: Regadenoson Binding Affinity (Ki) at Human Adenosine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (Ki A1 / Ki A2A) | Reference(s) |
|---|---|---|---|
| A2A | 290 nM - 1.73 µM | - | [9][10][12][14] |
| A1 | >16.46 µM | >13-fold | [9][10][12][14] |
| A2B | Negligible Affinity | >30-fold | [9][14] |
| A3 | Negligible Affinity | >30-fold |[9][14] |
References
- 1. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 2. What is Regadenoson used for? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Adenosine A2A Receptor Activation Enhances Blood–Tumor Barrier Permeability in a Rodent Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A2a Adenosine Receptor For MPI Myocardial Perfusion Imaging [radcliffecardiology.com]
- 11. Editorial: Regadenoson: An adenosine A2A receptor agonist for pharmacological myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Core Differences Between Regadenoson and Regadenoson-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regadenoson is a potent and selective A2A adenosine receptor agonist utilized as a pharmacologic stress agent in myocardial perfusion imaging (MPI). Its deuterated analog, Regadenoson-d3, serves as a crucial tool in the bioanalysis of the parent drug, primarily as an internal standard in mass spectrometry-based assays. This technical guide provides a comprehensive overview of the key distinctions between these two molecules, focusing on their physicochemical properties, biological activity, and applications in research and development.
Physicochemical Properties
The fundamental difference between Regadenoson and this compound lies in the isotopic substitution of three hydrogen atoms with deuterium atoms in the methylamino group. This substitution results in a slight increase in molecular weight for the deuterated compound.
| Property | Regadenoson | This compound |
| Chemical Name | 2-[4-[(Methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine | 2-[4-[(Methyl-d3-amino)carbonyl]-1H-pyrazol-1-yl]adenosine |
| Molecular Formula | C15H18N8O5 | C15H15D3N8O5 |
| Molecular Weight | 390.35 g/mol | 393.37 g/mol |
| CAS Number | 313348-27-5 | 313348-27-5 (unlabeled) |
| Appearance | White to off-white crystalline solid | Pale beige solid |
Mechanism of Action and Biological Activity
Regadenoson functions as a low-affinity agonist for the A2A adenosine receptor[1]. Activation of the A2A receptor on coronary artery smooth muscle cells initiates a signaling cascade that leads to vasodilation and a transient increase in coronary blood flow[2][3]. This hyperemic effect is the basis for its use in MPI to detect coronary artery stenosis. The signaling pathway is initiated by the binding of Regadenoson to the G-protein coupled A2A receptor, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation[2][3].
The biological activity of this compound is expected to be virtually identical to that of Regadenoson. The substitution of hydrogen with deuterium at a non-metabolically active site is not anticipated to alter the compound's affinity for the A2A receptor or its intrinsic efficacy. This is a critical prerequisite for its use as an internal standard in quantitative bioanalysis, as the standard must behave chemically and physically in the same manner as the analyte during sample preparation and analysis.
| Parameter | Regadenoson | Reference |
| Target | A2A Adenosine Receptor | [1] |
| Binding Affinity (Ki) | ~1.3 µM | [1] |
| EC50 (Coronary Vasodilation) | 6.4 ± 1.2 nM | [4] |
No direct comparative studies on the binding affinity and potency of this compound have been identified in the public domain. However, its consistent and reliable use as an internal standard in validated bioanalytical methods presupposes a lack of significant isotopic effect on its biological activity.
Experimental Protocols
Radioligand Binding Assay for A2A Adenosine Receptor
This protocol is a representative example for determining the binding affinity of a test compound (e.g., Regadenoson) for the human A2A adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)
-
Radioligand (e.g., [3H]-CGS21680, a selective A2A agonist)
-
Non-specific binding control (e.g., unlabeled CGS21680 or another high-affinity A2A agonist)
-
Test compound (Regadenoson) at various concentrations
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing the A2A receptor and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd)
-
50 µL of test compound at varying concentrations (for competition binding) or assay buffer (for total binding).
-
For non-specific binding, add 50 µL of a high concentration of an unlabeled competitor.
-
-
Incubation: Add 100 µL of the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Quantitative Analysis of Regadenoson in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical bioanalytical method for the quantification of Regadenoson in plasma samples.
Materials:
-
Human plasma samples
-
Regadenoson analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (protein precipitation agent)
-
Ammonium acetate
-
Ultrapure water
-
LC-MS/MS system (e.g., API 4000)
-
HILIC column (e.g., BEH HILIC, 50 x 2.1 mm, 1.7 µm)
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known amount of this compound (internal standard).
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: BEH HILIC (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mmol/L ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient elution program to separate Regadenoson from endogenous plasma components.
-
Flow rate: e.g., 0.4 mL/min
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Regadenoson: m/z 391.3 → 259.2
-
This compound: m/z 394.3 → 262.2
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Regadenoson to this compound against the concentration of the Regadenoson standards.
-
Determine the concentration of Regadenoson in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway of Regadenoson
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of regadenoson in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Availability of Regadenoson-d3 for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Regadenoson-d3, a deuterated analog of the selective A2A adenosine receptor agonist, Regadenoson. This document is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this compound in their studies. The guide details commercially available sources, provides key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Commercial Availability and Suppliers
This compound is available for research purposes from several specialized chemical suppliers. These companies typically provide the compound with a certificate of analysis detailing its purity and other specifications. The primary application of this compound in a research setting is as an internal standard for quantitative analysis of Regadenoson in biological samples using mass spectrometry.
Below is a summary of identified commercial suppliers and their product specifications. Please note that availability and specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Simson Pharma Limited | This compound | - | C₁₅H₁₅D₃N₈O₅ | 393.37 | Not specified | 2-8°C, under inert atmosphere |
| Pharmaffiliates | This compound | PA STI 077420 | C₁₅H₁₅D₃N₈O₅ | 393.37 | Not specified | 2-8°C Refrigerator, Under Inert Atmosphere |
| Coompo Research Chemicals | This compound | C255348 | C₁₅H₁₅D₃N₈O₅ | 393.37 | ≥98% | 2-8°C, Protected from air and light |
Mechanism of Action: The A2A Adenosine Receptor Signaling Pathway
Regadenoson, and by extension its deuterated analog, acts as a potent and selective agonist for the A2A adenosine receptor, a G protein-coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that is central to its physiological effects, most notably coronary vasodilation.
Upon binding of Regadenoson to the A2A receptor, the associated heterotrimeric G protein (Gs) is activated. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and vasodilation.
Experimental Protocols for Research Applications
While this compound is primarily used as an internal standard, the following protocols for non-deuterated A2A adenosine receptor agonists can be adapted for research studies involving this compound. The key adaptation would be in the analytical phase, where the mass shift of the deuterated standard allows for precise quantification of the non-deuterated analyte by mass spectrometry.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of Regadenoson for the A2A adenosine receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 cells).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A suitable radioligand, for example, [³H]-ZM241385 (an A2A antagonist), is used.
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Regadenoson.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of Regadenoson that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).
In Vitro cAMP Accumulation Assay
This functional assay measures the ability of Regadenoson to stimulate the production of cAMP, the second messenger in the A2A receptor signaling pathway.
Methodology:
-
Cell Culture: Use a cell line expressing the A2A adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Medium: Use a suitable buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Treat the cells with varying concentrations of Regadenoson for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP produced using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Generate a dose-response curve and determine the EC₅₀ value (the concentration of Regadenoson that produces 50% of the maximal response).
In Vivo Model of Coronary Vasodilation
Animal models are used to assess the coronary vasodilator effects of Regadenoson in a physiological setting.
Methodology:
-
Animal Model: Anesthetized dogs or other suitable animal models are commonly used.
-
Instrumentation:
-
Catheterization to measure systemic arterial blood pressure and heart rate.
-
Placement of a flow probe around a coronary artery to measure coronary blood flow (CBF).
-
-
Drug Administration: Administer Regadenoson as an intravenous bolus or infusion.
-
Data Acquisition: Continuously record hemodynamic parameters and CBF before, during, and after drug administration.
-
Data Analysis: Quantify the peak increase in CBF and the duration of the hyperemic response.
When using this compound in such studies, blood samples can be collected at various time points to determine the pharmacokinetic profile of Regadenoson using LC-MS/MS, with this compound serving as the internal standard for accurate quantification.
Application of this compound in Research
The primary utility of stable isotope-labeled compounds like this compound is in quantitative bioanalysis. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties. This mass difference is easily detectable by a mass spectrometer.
Logical Relationship for Use as an Internal Standard:
By adding a known amount of this compound to a biological sample containing an unknown amount of Regadenoson, any sample loss during extraction and analysis will affect both the analyte and the internal standard equally. The ratio of the mass spectrometry signal of Regadenoson to that of this compound allows for precise and accurate quantification of the Regadenoson concentration in the original sample.
Conclusion
This compound is a valuable research tool, primarily for the accurate quantification of Regadenoson in pharmacokinetic and drug metabolism studies. While its direct biological activity is expected to be identical to that of Regadenoson, its role as an internal standard is crucial for robust analytical method development. The commercial availability of this compound from specialized suppliers, coupled with established in vitro and in vivo experimental protocols for A2A adenosine receptor agonists, provides researchers with the necessary resources to incorporate this compound into their drug development and pharmacology research programs.
Regadenoson-d3: A Technical Guide to the Certificate of Analysis and Purity Specifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regadenoson-d3 is the deuterated analog of Regadenoson, a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. The incorporation of deuterium in place of hydrogen atoms can offer advantages in drug metabolism and pharmacokinetic studies, making it a valuable tool for researchers. As a critical reference material, the purity and well-defined characterization of this compound are paramount. This technical guide provides an in-depth overview of the typical data and methodologies associated with its Certificate of Analysis (CoA), offering a comprehensive resource for its application in a research and drug development setting. While a specific CoA is proprietary to the manufacturer and batch, this document synthesizes publicly available data and standard pharmaceutical quality control practices to present a representative analysis.
Data Presentation: Purity and Specifications
The quality of a reference standard like this compound is defined by a series of analytical tests. The results are summarized in a Certificate of Analysis. Below are tables representing typical quantitative data and purity specifications.
Table 1: Representative Quantitative Data for this compound
This table summarizes typical analytical results found for a batch of this compound.
| Parameter | Method | Result | Source |
| Chemical Purity (HPLC) | HPLC | 99.68% | [1] |
| Isotopic Purity | Mass Spectrometry | ≥98% | |
| Molecular Formula | - | C15H15D3N8O5 | [2][3] |
| Molecular Weight | Mass Spectrometry | 393.37 g/mol | [2][3] |
| Appearance | Visual Inspection | Pale Beige Solid |
Table 2: Illustrative Purity Specifications for this compound
This table outlines a typical set of specifications that a high-quality batch of this compound would be expected to meet.
| Test | Method | Specification |
| Identification | ||
| Mass Spectrum | LC-MS | Conforms to the expected molecular weight |
| 1H NMR Spectrum | 1H NMR | Conforms to the structure of this compound |
| Assay | ||
| Purity by HPLC | HPLC (UV, 272 nm) | ≥ 98.0% |
| Impurities | ||
| Individual Impurity | HPLC | Report results |
| Total Impurities | HPLC | ≤ 2.0% |
| Isotopic Purity | ||
| Isotopic Enrichment | Mass Spectrometry | ≥ 98% (d3) |
| Physical Properties | ||
| Appearance | Visual Inspection | White to Off-White or Pale Beige Solid |
| Residual Solvents | ||
| As per USP <467> | GC-MS | Meets USP requirements |
| Water Content | ||
| Karl Fischer Titration | KF Titration | ≤ 1.0% |
Experimental Protocols
Detailed and validated analytical methods are crucial for ensuring the quality of this compound. The following are representative protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate this compound from its potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm particle size (or equivalent).
-
Mobile Phase A: 1.0 mL of Methane Sulfonic Acid in 1000 mL of water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient to ensure separation of all relevant impurities.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 5 µL.
-
Diluent: Dimethyl Sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Analysis: The percentage purity is calculated by the area normalization method, comparing the peak area of the main component to the total area of all peaks. Impurities are identified by their relative retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment
This method confirms the molecular weight and assesses the isotopic purity of this compound.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
HPLC Conditions: A rapid HPLC method is typically used to introduce the sample into the mass spectrometer.
-
Mass Spectrometry Analysis:
-
Full Scan Mode: Acquire data over a mass range that includes the expected molecular ion of this compound (m/z ~394 for [M+H]+). This confirms the identity and molecular weight.
-
Isotopic Enrichment Calculation: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species are used to calculate the percentage of the d3-labeled compound. The isotopic enrichment is calculated as: % Enrichment = (Intensity of d3 peak / Sum of intensities of d0, d1, d2, d3 peaks) * 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of this compound and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Experiments:
-
1H NMR: Provides information on the proton environment in the molecule. The absence or reduced integration of signals corresponding to the positions of deuterium labeling confirms the isotopic substitution.
-
13C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Analysis: The resulting spectra are compared with the known spectrum of non-deuterated Regadenoson and theoretical predictions to confirm the structural integrity and the specific sites of deuteration.
Mandatory Visualizations
Quality Control Workflow for this compound
The following diagram illustrates a typical quality control workflow for an active pharmaceutical ingredient (API) like this compound, from material receipt to final batch release.
Caption: Quality Control Workflow for this compound.
Signaling Pathway of Regadenoson
This diagram illustrates the mechanism of action of Regadenoson as a selective A2A adenosine receptor agonist.
Caption: Regadenoson Signaling Pathway.
References
The Cornerstone of Precision: An In-depth Guide to the Role of the Internal Standard in Bioanalysis
In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations that can compromise the accuracy and reliability of results. The internal standard (IS) serves as a critical tool to mitigate these variabilities, ensuring the integrity of pharmacokinetic, toxicokinetic, and biomarker data. This technical guide provides a comprehensive overview of the function, selection, and application of internal standards in regulated bioanalysis.
The Fundamental Role of an Internal Standard
An internal standard is a compound of known concentration added to all calibration standards, quality control samples (QCs), and unknown study samples before analysis.[1][2] Its primary purpose is to correct for procedural variations that can occur during sample preparation and analysis. By adding a constant amount of the IS to every sample, analysts can use the ratio of the analyte's response to the IS's response for quantification, rather than relying on the absolute analyte response.[3][4] This ratiometric approach normalizes fluctuations, leading to a significant improvement in the accuracy and precision of the results.[5]
The IS is designed to behave similarly to the analyte throughout the entire analytical process.[6] Any physical or chemical losses, or signal variations affecting the analyte, should ideally affect the IS to the same extent.[7] This compensates for variability arising from:
-
Sample Preparation: Analyte loss during steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3][5]
-
Injection Volume: Inconsistencies in the volume injected by the autosampler.
-
Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting components from the biological matrix (e.g., plasma, urine).[5]
-
Instrumental Drift: Fluctuations in instrument sensitivity or performance over the course of an analytical run.[6]
Types of Internal Standards
The choice of IS is critical and directly impacts the quality of the bioanalytical data. There are two primary types used in LC-MS bioanalysis.[5]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the preferred type of IS and is considered the gold standard.[6] A SIL-IS is a form of the analyte where one or more atoms have been replaced by their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[5][8] Because SILs have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience the same extraction recovery and matrix effects.[5][9] This ensures the most effective compensation for analytical variability.
-
Structural Analogue Internal Standard: When a SIL-IS is not available or is prohibitively expensive, a structural analogue may be used.[6] This is a molecule that is chemically similar to the analyte but structurally distinct enough to be separated chromatographically or by mass spectrometry. An ideal analogue should have similar extraction recovery, chromatographic retention time, and ionization efficiency to the analyte.[9]
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analogue IS |
| Similarity to Analyte | Nearly identical chemical and physical properties.[5] | Similar chemical and physical properties (e.g., hydrophobicity, pKa).[5] |
| Chromatography | Co-elutes with the analyte. | Similar retention time is desired, but should be chromatographically resolved from the analyte if isobaric.[10] |
| Matrix Effect Tracking | Excellent. Experiences the same ionization suppression or enhancement.[5] | Good to moderate. May not perfectly mimic the analyte's ionization behavior. |
| Cost & Availability | Generally higher cost and may require custom synthesis.[6] | Often more readily available and less expensive. |
| Recommendation | Highly Preferred for regulated bioanalysis.[6] | Used when a SIL-IS is not feasible. |
Experimental Protocol and Workflow
The integration of an internal standard into the bioanalytical workflow must be carefully controlled. The IS should be added as early as possible in the sample preparation process to account for variability in all subsequent steps.[6]
Generalized Protocol for LC-MS/MS Bioanalysis Using an Internal Standard
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of the analyte and the internal standard in an appropriate organic solvent. The stability of these solutions must be demonstrated.[11]
-
Preparation of Calibration Standards (CS) and Quality Controls (QCs):
-
Serially dilute the analyte stock solution with blank biological matrix to create a series of calibration standards covering the desired concentration range.[11]
-
Prepare at least three levels of QCs (low, medium, and high) from a separate weighing of the analyte reference standard.
-
-
Sample Preparation and IS Addition:
-
Aliquot a precise volume of unknown samples, CS, and QCs into extraction tubes.
-
Crucial Step: Add a small, fixed volume of the IS working solution to every tube (except for double blanks). This ensures a constant IS concentration across the entire analytical batch.
-
Perform the extraction procedure (e.g., protein precipitation by adding a solvent like acetonitrile, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the resulting supernatant or eluate to dryness and reconstitute in a solvent suitable for injection.
-
-
LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system. The system monitors specific mass transitions for both the analyte and the internal standard.
-
Data Processing:
-
Integrate the peak areas for both the analyte and the IS in each chromatogram.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards. A linear regression model is typically applied.
-
Use the calibration curve to determine the concentration of the analyte in the QCs and unknown samples based on their measured peak area ratios.
-
Quantitative Impact and Acceptance Criteria
The use of an appropriate IS demonstrably improves data quality. However, the performance and response of the IS itself must be monitored to ensure it is behaving correctly. Regulated bioanalysis guidelines provide criteria for the acceptability of the internal standard's performance.
| Parameter | Without Internal Standard (% Bias) | With Internal Standard (% Bias) | Without Internal Standard (% CV) | With Internal Standard (% CV) |
| Low QC | -25.3 | -4.2 | 8.5 | 6.1 |
| High QC | -28.9 | -1.8 | 9.2 | 7.3 |
| Data is illustrative, based on concepts presented in bioanalytical literature demonstrating cases where matrix effects that are not tracked by the IS can lead to inaccurate results.[6] |
Regulatory and Best Practice Considerations:
-
IS Response Variability: While some variability is expected, the IS response should be relatively consistent across a run. A common practice is to investigate samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibrators and QCs.[6][12]
-
Cross-Interference: The IS must be pure and not contain the analyte, and vice-versa. According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the response at the Lower Limit of Quantification (LLOQ). The contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[5]
Selecting the Optimal Internal Standard
Choosing the right IS is a foundational step in method development. The decision process involves evaluating several key criteria to ensure the chosen compound will reliably track the analyte.
Key criteria for IS selection include:
-
Structural and Physicochemical Similarity: The IS should closely resemble the analyte to ensure similar behavior.[9]
-
Chromatographic Behavior: The IS should have a similar retention time to the analyte to ensure they experience similar matrix effects.[8][9]
-
Purity: The IS should be free of impurities that could interfere with the measurement of the analyte.[10] For a SIL-IS, its isotopic purity is crucial.[13]
-
Stability: The IS must be stable in the biological matrix and throughout the sample preparation and storage process.[8]
-
Non-interference: The IS must not be present endogenously in the samples and its signal must be distinguishable from the analyte.[4]
References
- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Chem301 Tutorial: Internal Standards [facultystaff.richmond.edu]
- 8. Internal standard - Wikipedia [en.wikipedia.org]
- 9. How to Choose the Best Internal Standard? - guideforests [guideforests.com]
- 10. cerilliant.com [cerilliant.com]
- 11. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
The deuterium difference: A technical guide to the use of deuterated compounds in mass spectrometry
For researchers, scientists, and drug development professionals, this in-depth guide explores the fundamental principles and applications of deuterated compounds in mass spectrometry. From enhancing quantitative accuracy to elucidating complex biological mechanisms, the strategic substitution of hydrogen with its heavier isotope, deuterium, offers a powerful tool in the analytical arsenal.
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in modern mass spectrometry.[1] Its utility stems from a simple yet profound physical difference: the presence of an extra neutron doubles the mass of the hydrogen atom.[2] This mass shift, while preserving the compound's fundamental chemical properties, allows for clear differentiation by a mass spectrometer, enabling a range of applications from precise quantification to the study of dynamic biological systems.[1][3]
Core Principles: Why Deuterium?
The utility of deuterium in mass spectrometry is rooted in several key principles:
-
Distinct Mass Signature: The most fundamental principle is the mass difference between a deuterated compound and its non-deuterated counterpart (isotopologue). A mass spectrometer can easily distinguish between the two based on their different mass-to-charge (m/z) ratios.[4]
-
Chemical Equivalence: Deuterated compounds exhibit nearly identical chemical and physical properties to their non-deuterated analogues.[5] This means they have similar solubility, polarity, and reactivity, which is crucial for applications like internal standards where the deuterated version must mimic the behavior of the analyte of interest.
-
Co-elution in Chromatography: In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard co-elutes, or elutes at nearly the same time, as the analyte.[1] This is critical for correcting variations in sample preparation, injection volume, and, most importantly, matrix effects that can suppress or enhance the ionization of the analyte.[1][5]
-
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[2] This means that reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[2] This phenomenon, known as the kinetic isotope effect, is a powerful tool for studying reaction mechanisms and can also be exploited to alter the metabolic stability of drugs.[6]
Applications in Mass Spectrometry
The unique properties of deuterated compounds have led to their widespread adoption in three primary areas of mass spectrometry: quantitative analysis, metabolic studies, and structural elucidation.
Quantitative Analysis: The Gold Standard Internal Standard
In quantitative mass spectrometry, particularly in bioanalysis for pharmaceutical development, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for accuracy and precision.[3] Deuterated compounds are the most common choice for SIL-IS.[5]
The principle is straightforward: a known amount of the deuterated analogue of the analyte is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[7] Because the deuterated internal standard (IS) is chemically identical to the analyte, it experiences the same losses during extraction, variability in instrument response, and ionization suppression or enhancement from the sample matrix.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.[7]
This protocol outlines a typical workflow for quantifying a drug in plasma using protein precipitation for sample cleanup followed by LC-MS/MS analysis.
1. Reagents and Materials:
-
Blank human plasma
-
Analyte reference standard
-
Deuterated internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the deuterated IS in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to create a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water to the desired concentration.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard spiking solution to each tube (except for blank samples, to which 20 µL of the 50:50 methanol/water mixture is added). Vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions (Typical Parameters):
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components. For example, starting at 5% B, ramping to 95% B, holding, and then re-equilibrating.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are optimized for both the analyte and the deuterated IS. For example, for desloratadine (DL) and its deuterated standard (DLD5), the transitions are m/z 311.2→259.2 and 316.2→264.3, respectively.[8]
-
Source Parameters: Optimized for the specific instrument and analyte, including ion spray voltage, temperature, and gas flows.[8]
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the IS for each injection.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
The use of a deuterated internal standard allows for the generation of robust and reliable quantitative data, as demonstrated in the following tables for the analysis of the drug venetoclax.
| Parameter | Value |
| Linearity Range | 10.0–10,000.0 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9997 |
| Regression Model | Weighted (1/x²) Linear |
| Table 1: Calibration curve details for the analysis of Venetoclax using Venetoclax-d8 as an internal standard. Data sourced from[9]. |
| Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ QC (Low) | 5.7 | 98.7 | 5.95 | 99.3 |
| Medium QC | 6.2 | 96.3 | 7.2 | 98.0 |
| High QC | 7.7 | 97.5 | 8.5 | 100.4 |
| Table 2: Intra- and inter-day precision and accuracy for the analysis of Venetoclax in spiked plasma samples. Data sourced from[9]. |
The following diagram illustrates the typical workflow for a quantitative bioanalytical study using a deuterated internal standard.
Metabolic Studies: Tracing Biological Pathways
Deuterium labeling is a powerful technique for tracing the path of molecules through metabolic networks, a field known as metabolic flux analysis.[10] By providing a deuterated substrate, such as deuterium oxide (D₂O) or a deuterated nutrient, to a biological system, researchers can track the incorporation of deuterium into various metabolites over time.[10][11] Mass spectrometry is then used to measure the mass isotopologue distributions (the relative abundance of molecules with different numbers of deuterium atoms), which reveals the activity of different metabolic pathways.[10]
D₂O is a particularly cost-effective and versatile tracer as it can label a wide range of biomolecules, including proteins, lipids, and carbohydrates, through biosynthetic processes.[11] This approach allows for the measurement of turnover rates and relative quantification in various "omics" studies.[11]
The following diagram illustrates a simplified view of how deuterium from D₂O can be incorporated into the central metabolic pathway of glycolysis.
Structural Elucidation: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions.[12] The principle behind HDX-MS is that the amide hydrogens on the backbone of a protein can exchange with deuterium atoms when the protein is placed in a D₂O-based buffer.[12][13]
The rate of this exchange is highly dependent on the local environment of the amide hydrogen.[12] Hydrogens that are exposed to the solvent exchange rapidly, while those involved in stable hydrogen bonds within the protein's structure (e.g., in alpha-helices and beta-sheets) or at protein-protein or protein-ligand interfaces exchange slowly.[12]
By measuring the rate and extent of deuterium uptake in different regions of the protein, researchers can gain insights into its three-dimensional structure and how it changes in response to ligand binding, mutation, or other perturbations.[12][13]
This protocol describes a common "bottom-up" HDX-MS workflow.
1. Deuterium Labeling:
-
The protein of interest is diluted (typically 15-20 times) into a D₂O-based buffer (e.g., PBS prepared in D₂O) to initiate the exchange reaction.[13]
-
The exchange reaction is allowed to proceed for various time points (e.g., 10s, 1min, 10min, 1hr) at a controlled temperature.[13]
2. Quenching:
-
At each time point, an aliquot of the reaction mixture is taken and the exchange reaction is quenched.
-
Quenching is achieved by rapidly lowering the pH to ~2.5 and the temperature to ~0°C.[13] This dramatically slows the back-exchange of deuterium for hydrogen.
3. Proteolytic Digestion:
-
The quenched, deuterated protein is then rapidly digested into smaller peptides, typically using an acid-stable protease like pepsin, often on an immobilized enzyme column integrated into the LC system.
4. LC-MS Analysis:
-
The resulting peptides are separated by reversed-phase ultra-high-performance liquid chromatography (UPLC) at low temperature to minimize back-exchange.
-
The separated peptides are then analyzed by a high-resolution mass spectrometer to determine their mass.
-
The increase in mass of each peptide compared to its non-deuterated control reveals the amount of deuterium that was incorporated.
5. Data Analysis:
-
The deuterium uptake for each peptide is plotted against time.
-
By comparing the deuterium uptake profiles of the protein in different states (e.g., with and without a bound drug), regions of the protein that are protected from exchange upon binding can be identified, revealing the binding site.[13]
The logical flow of an HDX-MS experiment to map a drug binding site is shown below.
Conclusion
The use of deuterated compounds in mass spectrometry is a testament to the power of subtle atomic manipulation in yielding significant analytical advantages. For quantitative studies, deuterated internal standards are unparalleled in their ability to correct for experimental variability, ensuring the highest level of data integrity. In metabolic research, deuterium labeling provides a window into the intricate and dynamic world of biological pathways. Furthermore, HDX-MS offers profound insights into the structure and function of proteins, accelerating drug discovery and our understanding of biological systems. As mass spectrometry technology continues to advance in sensitivity and resolution, the applications for these versatile, deuterated molecules will undoubtedly continue to expand, solidifying their role as a cornerstone of modern analytical science.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. agilent.com [agilent.com]
- 3. scispace.com [scispace.com]
- 4. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of Regadenoson in Plasma Samples using Regadenoson-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1] Accurate quantification of Regadenoson in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the determination of Regadenoson in plasma samples using a stable isotope-labeled internal standard, Regadenoson-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is best practice as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential variability.[2][3][4]
Experimental Protocols
This protocol is based on a validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method.[1]
Materials and Reagents
-
Regadenoson reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Stock and Working Solutions Preparation
-
Regadenoson Stock Solution (1 mg/mL): Accurately weigh and dissolve Regadenoson in a suitable solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Prepare the internal standard stock solution similarly to the Regadenoson stock solution.
-
Working Solutions: Prepare serial dilutions of the Regadenoson stock solution in a mixture of acetonitrile and water to create calibration standards. The concentration of the this compound working solution should be optimized based on the expected analyte concentrations in the plasma samples.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and calibration standards on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
Add a predetermined amount of the this compound internal standard working solution to each tube (except for blank samples).
-
Add three volumes of ice-cold acetonitrile (e.g., 150 µL) to precipitate plasma proteins.[1]
-
Vortex mix for 1 minute.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
An alternative to protein precipitation is solid-phase extraction (SPE) , which may provide a cleaner sample extract.[7] The choice of method should be guided by the specific requirements of the assay, such as the desired limit of quantification and matrix effects.
LC-MS/MS Conditions
The following conditions have been reported to be effective for the analysis of Regadenoson and this compound:[1]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | BEH HILIC (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mmol/L Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Gradient elution (specifics to be optimized) |
| Flow Rate | To be optimized (e.g., 0.4 mL/min) |
| Column Temperature | To be optimized (e.g., 40°C) |
| Injection Volume | 5 µL |
| Run Time | 6.5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Regadenoson) | 391.3 → 259.2 |
| MRM Transition (this compound) | 394.3 → 262.2 |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Data Presentation and Method Validation
A summary of the quantitative performance of a validated method is presented below.[1]
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.100 - 50.0 µg/L |
| Intra-batch Precision (%CV) | < 9.7% |
| Inter-batch Precision (%CV) | < 13.0% |
| Accuracy (% bias) | 2.0 - 6.9% |
| Matrix Effect | No apparent matrix effect for Regadenoson or this compound |
Experimental Workflow and Signaling Pathway Diagrams
Analytical Workflow
Caption: Bioanalytical workflow for Regadenoson in plasma.
Logical Relationship of Internal Standard Use
Caption: Quantitation using an internal standard.
References
- 1. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of regadenoson in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. | Semantic Scholar [semanticscholar.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Mass transition and fragmentation analysis of Regadenoson-d3 in mass spectrometry.
Application Note: Quantitative Analysis of Regadenoson-d3 by Mass Spectrometry
Introduction
Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1][2] Accurate quantification of Regadenoson in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and sensitive method for the quantification of Regadenoson using its deuterated analog, this compound, as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes hydrophilic interaction liquid chromatography (HILIC) for separation and multiple reaction monitoring (MRM) for detection, providing high selectivity and accuracy.
Mass Transition and Fragmentation Analysis
The mass spectrometric analysis of Regadenoson and its internal standard, this compound, was performed in positive ion mode. The precursor ions ([M+H]⁺) and their characteristic product ions were identified and optimized for MRM analysis.
Regadenoson:
-
Precursor Ion (Q1): m/z 391.3
-
Product Ion (Q3): m/z 259.2
-
Proposed Fragmentation: The fragmentation of the protonated Regadenoson molecule is hypothesized to occur via the cleavage of the N-glycosidic bond, which is a common fragmentation pathway for nucleosides and their derivatives.[3] This cleavage results in the separation of the ribose sugar moiety from the substituted purine core. The resulting product ion with an m/z of 259.2 corresponds to the protonated 2-(4-(N-methylcarbamoyl)pyrazol-1-yl)adenine portion of the molecule.
This compound:
-
Precursor Ion (Q1): m/z 394.3
-
Product Ion (Q3): m/z 262.2
-
Fragmentation: this compound, with three deuterium atoms on the N-methyl group, follows the same fragmentation pathway. The 3 Dalton mass difference in the precursor ion is maintained in the product ion, as the deuterium labels are located on the portion of the molecule that remains charged after fragmentation. This confirms the proposed fragmentation pattern and ensures the suitability of this compound as an internal standard.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Regadenoson and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Regadenoson | 391.3 | 259.2 | Optimized | 200 |
| This compound | 394.3 | 262.2 | Optimized | 200 |
Note: The optimal collision energy should be determined empirically on the specific mass spectrometer being used.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of Regadenoson from plasma samples.
Materials:
-
Human plasma
-
This compound internal standard working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Method
Instrumentation:
-
HPLC system capable of binary gradient elution
-
BEH HILIC column (50 x 2.1 mm, 1.7 µm)
Mobile Phases:
-
Mobile Phase A: 10 mmol/L ammonium acetate in water
-
Mobile Phase B: Acetonitrile
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | BEH HILIC (50 x 2.1 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Run Time | 6.5 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 10 | 90 |
| 2.0 | 40 | 60 |
| 4.0 | 40 | 60 |
| 4.1 | 10 | 90 |
| 6.5 | 10 | 90 |
Mass Spectrometry Method
Instrumentation:
-
Triple quadrupole mass spectrometer (e.g., API 4000)
-
Electrospray ionization (ESI) source
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Declustering Potential | Optimized |
| Entrance Potential | Optimized |
Visualizations
References
Sample preparation techniques for Regadenoson analysis in biological matrices.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. Accurate and reliable quantification of Regadenoson in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and clinical research. This document provides detailed application notes and protocols for the sample preparation of Regadenoson in biological matrices, primarily human plasma, for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate sample preparation technique is critical to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby improving the sensitivity, accuracy, and robustness of the analytical method. The most common techniques employed for the extraction of small molecules like Regadenoson from biological fluids are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
A2A Receptor Signaling Pathway
Regadenoson functions by activating the A2A adenosine receptor, which triggers a signaling cascade leading to coronary vasodilation. Understanding this pathway provides context for its pharmacological action.
Determining the Optimal Concentration of Regadenoson-d3 Internal Standard for LC-MS/MS Bioanalysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1] Accurate quantification of Regadenoson in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as Regadenoson-d3, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it effectively compensates for variability during sample preparation and analysis.[2]
A critical step in bioanalytical method development is the optimization of the internal standard concentration. An inappropriate concentration can lead to inaccurate and imprecise results. This document provides a detailed protocol for determining the optimal concentration of this compound for the quantification of Regadenoson in plasma.
Regadenoson Signaling Pathway
Regadenoson selectively activates the A2A adenosine receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and coronary vasodilation.[4]
Experimental Protocol: Optimization of this compound Concentration
This protocol outlines the experimental procedure to determine the optimal concentration of the this compound internal standard (IS). The primary goal is to identify a concentration that provides a stable and reproducible signal without interfering with the analyte quantification across the entire calibration range.
Materials and Reagents
-
Regadenoson reference standard
-
This compound internal standard
-
Control human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
-
LC-MS/MS system
Preparation of Solutions
-
Regadenoson Stock Solution (1 mg/mL): Accurately weigh and dissolve Regadenoson in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Regadenoson Working Solutions: Prepare serial dilutions of the Regadenoson stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CC) and quality control (QC) samples.
-
This compound Working Solutions: Prepare a series of working solutions of this compound in acetonitrile at concentrations of 10, 25, 50, 100, and 200 ng/mL. These solutions will be used as the protein precipitation/internal standard spiking solutions.
Preparation of Samples
-
Calibration Curve (CC) Standards: Spike control human plasma with the Regadenoson working solutions to achieve final concentrations covering the expected analytical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in control human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): (e.g., 1 ng/mL)
-
Low QC (LQC): (e.g., 3 ng/mL)
-
Medium QC (MQC): (e.g., 80 ng/mL)
-
High QC (HQC): (e.g., 800 ng/mL)
-
Sample Preparation (Protein Precipitation)
For each of the five this compound working solution concentrations being tested:
-
Aliquot 50 µL of each CC and QC sample into a 96-well protein precipitation plate.
-
Add 200 µL of the respective this compound working solution (10, 25, 50, 100, or 200 ng/mL in acetonitrile) to each well.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Analyze the prepared samples using a validated LC-MS/MS method for Regadenoson. The method should be capable of chromatographically separating Regadenoson from endogenous plasma components.
Evaluation Criteria
For each tested concentration of this compound, evaluate the following parameters:
-
Internal Standard Peak Area Reproducibility: The coefficient of variation (%CV) of the this compound peak area should be ≤ 15% across all CC and QC samples.
-
Analyte Response at LLOQ: The signal-to-noise ratio (S/N) for Regadenoson at the LLOQ concentration should be ≥ 10.
-
Accuracy and Precision of QC Samples: The accuracy (relative error, %RE) of the mean concentration for each QC level should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) for each QC level should not exceed 15% (20% for LLOQ).[5][6]
-
Cross-Interference: In a blank plasma sample spiked only with the internal standard, the response at the retention time of Regadenoson should be less than 20% of the response of the LLOQ sample. The response of Regadenoson at the retention time of the internal standard in a high concentration analyte sample should be less than 5% of the internal standard response.[7]
Experimental Workflow
The following diagram illustrates the workflow for determining the optimal concentration of the this compound internal standard.
Data Presentation and Results
The quantitative data from the experiment should be summarized in a clear and structured table to facilitate comparison and selection of the optimal internal standard concentration.
Table 1: Evaluation of Different this compound Concentrations
| Parameter | 10 ng/mL | 25 ng/mL | 50 ng/mL | 100 ng/mL | 200 ng/mL |
| IS Peak Area %CV | 18.5% | 12.3% | 8.7% | 9.2% | 10.5% |
| LLOQ S/N Ratio | 8 | 15 | 25 | 28 | 30 |
| LQC Accuracy (%RE) | -12.8% | -8.5% | -4.2% | -5.1% | -6.3% |
| LQC Precision (%CV) | 16.2% | 10.1% | 6.5% | 7.1% | 7.8% |
| MQC Accuracy (%RE) | -9.7% | -5.3% | -1.8% | -2.5% | -3.1% |
| MQC Precision (%CV) | 13.1% | 8.2% | 4.3% | 4.9% | 5.2% |
| HQC Accuracy (%RE) | -7.5% | -3.1% | -0.9% | -1.2% | -1.8% |
| HQC Precision (%CV) | 11.8% | 6.9% | 3.8% | 4.1% | 4.5% |
Note: The data presented in this table is for illustrative purposes only and represents a typical outcome of such an experiment.
Conclusion
Based on the illustrative data in Table 1, a this compound concentration of 50 ng/mL is determined to be optimal. At this concentration:
-
The internal standard peak area demonstrates excellent reproducibility (%CV < 10%).
-
The signal-to-noise ratio at the LLOQ is well above the required threshold of 10.
-
The accuracy and precision of all QC samples are well within the acceptance criteria of ±15% for accuracy and ≤15% for precision.
This optimized internal standard concentration is critical for the development of a robust and reliable bioanalytical method for the quantification of Regadenoson in plasma, ensuring high-quality data for pharmacokinetic and other drug development studies.
References
- 1. Regadenoson - Wikipedia [en.wikipedia.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Bioanalysis of Regadenoson in Human Plasma using Regadenoson-d3 as an Internal Standard by LC-MS/MS
Application Note:
Audience: Researchers, scientists, and drug development professionals in preclinical and clinical bioanalysis.
Introduction
Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. [1][2][3][4]Accurate quantification of Regadenoson in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in both preclinical and clinical settings. The use of a stable isotope-labeled internal standard, such as Regadenoson-d3, is the preferred approach in LC-MS/MS bioanalysis to ensure high accuracy and precision by compensating for variability in sample preparation and matrix effects. [5]This application note provides a detailed protocol for the quantitative analysis of Regadenoson in human plasma using a validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method with this compound as the internal standard.
Mechanism of Action: A2A Receptor Signaling
Regadenoson selectively binds to and activates the adenosine A2A receptors, which are G-protein coupled receptors. [1][6][7]This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). [1]The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in the relaxation of smooth muscle in the coronary arteries and vasodilation. [1]This induced hyperemia is essential for diagnostic imaging of the heart. [1][4]
Experimental Protocols
This section details the protocol for a validated HILIC-MS/MS method for the quantification of Regadenoson in human plasma. [2]
Materials and Reagents
-
Analytes: Regadenoson, this compound (Internal Standard)
-
Plasma: Human plasma with K2-EDTA as anticoagulant
-
Reagents: Acetonitrile (HPLC grade), Ammonium acetate (LC-MS grade), Formic acid (LC-MS grade), Water (Ultrapure)
Equipment
-
LC System: UPLC or HPLC system capable of gradient elution
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)
-
Analytical Column: BEH HILIC column (50 × 2.1 mm, 1.7 µm) [2]* Standard laboratory equipment: Vortex mixer, centrifuge, precision pipettes
Sample Preparation
The protocol utilizes a simple and rapid protein precipitation method. [2]
-
Thaw plasma samples to room temperature.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: BEH HILIC (50 × 2.1 mm, 1.7 µm) [2]* Mobile Phase A: 10 mmol/L Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 95.0 2.0 50.0 4.0 50.0 4.1 95.0 | 6.5 | 95.0 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Q1 (m/z) Q3 (m/z) Regadenoson 391.3 259.2 | this compound | 394.3 | 262.2 |
-
Key Parameters: Optimized for the specific instrument (e.g., Curtain Gas, Collision Gas, IonSpray Voltage, Temperature).
Method Validation Summary
The described method was fully validated according to regulatory guidelines. The following tables summarize the quantitative data from the validation, demonstrating the method's robustness, accuracy, and precision. [2]
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 0.100 - 50.0 µg/L (ng/mL) |
| Correlation (r²) | > 0.99 |
| LLOQ | 0.100 µg/L |
| Weighing | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/L) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.100 | < 9.7% | < 13.0% | 2.0% to 6.9% |
| Low | 0.200 | < 9.7% | < 13.0% | 2.0% to 6.9% |
| Medium | 5.00 | < 9.7% | < 13.0% | 2.0% to 6.9% |
| High | 40.0 | < 9.7% | < 13.0% | 2.0% to 6.9% |
Table 3: Matrix Effect and Recovery
| Parameter | Result |
| Matrix Effect | No apparent matrix effect was observed. [2] |
| Recovery | Consistent and reproducible |
Application in a Clinical Study
This validated bioanalytical method was successfully applied to a pharmacokinetic study of Regadenoson in healthy Chinese subjects. [2]The rapid and simple sample preparation, combined with the sensitivity and selectivity of the HILIC-MS/MS method, allowed for the reliable determination of Regadenoson plasma concentrations, enabling the characterization of its pharmacokinetic profile. The half-life of the initial phase of Regadenoson is approximately 2 to 4 minutes. [8]
Conclusion
The HILIC-MS/MS method described provides a robust, sensitive, and reliable approach for the quantification of Regadenoson in human plasma for preclinical and clinical bioanalysis. The use of the deuterated internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic studies in drug development.
References
- 1. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 2. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of regadenoson in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Editorial: Regadenoson: An adenosine A2A receptor agonist for pharmacological myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A Receptor Activation Enhances Blood–Tumor Barrier Permeability in a Rodent Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. asnc.org [asnc.org]
Application Notes & Protocols: Standard Operating Procedure for Regadenoson Quantification Assay
These application notes provide a comprehensive overview and a detailed protocol for the quantification of Regadenoson in biological matrices, primarily human plasma. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioanalytical method development, and clinical trials involving Regadenoson.
I. Application Notes
Introduction
Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1][2][3] Accurate quantification of Regadenoson in biological samples is crucial for pharmacokinetic analysis and dose-finding studies. The methods detailed below describe validated procedures for the determination of Regadenoson concentrations using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action
Regadenoson selectively activates the A2A adenosine receptor, leading to coronary vasodilation and increased coronary blood flow.[1][4][5] This mechanism mimics the effects of exercise on the heart, making it a valuable tool for diagnosing coronary artery disease in patients unable to undergo physical stress testing.[4][6]
Pharmacokinetics
Following intravenous administration, Regadenoson is rapidly distributed and exhibits a multi-exponential decline in plasma concentration.[7] It has a terminal half-life ranging from 1.41 to 4.09 hours.[7] Renal excretion is a significant route of elimination for Regadenoson.[4][8]
Analytical Methods
Both HPLC with UV detection and LC-MS/MS are suitable for the quantification of Regadenoson.[9][10] LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for bioanalytical studies requiring low limits of quantification.[9] A stable isotope-labeled internal standard, such as Regadenoson-d3, is recommended for LC-MS/MS analysis to ensure accuracy and precision.[9]
Regadenoson Signaling Pathway
Caption: Signaling pathway of Regadenoson.
II. Experimental Protocols
A. Quantification of Regadenoson in Human Plasma by LC-MS/MS
This protocol is based on a validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method.[9]
1. Materials and Reagents
-
Regadenoson reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (deionized or Milli-Q)
-
Human plasma (with anticoagulant)
2. Equipment
-
Liquid chromatograph (e.g., Agilent, Waters)
-
Tandem mass spectrometer (e.g., API 4000)[9]
-
Analytical column: BEH HILIC column (50 × 2.1 mm, 1.7 μm)[9]
-
Centrifuge
-
Pipettes and general laboratory equipment
3. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 100 μL aliquot of plasma, add the internal standard (this compound).
-
Precipitate proteins by adding 300 μL of acetonitrile.[9]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 μL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Experimental Workflow for Regadenoson Quantification
Caption: Experimental workflow for Regadenoson quantification.
4. LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | BEH HILIC (50 × 2.1 mm, 1.7 μm)[9] |
| Mobile Phase | A: 10 mmol/L ammonium acetate in waterB: Acetonitrile[9] |
| Gradient | Gradient elution[9] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Regadenoson: 391.3→259.2this compound: 394.3→262.2[9] |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument |
5. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Regadenoson into blank plasma.
-
A typical calibration curve range is 0.100-50.0 μg/L.[9]
-
Analyze calibration standards and QC samples along with the unknown samples.
-
The concentration of Regadenoson in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
B. Quantification of Regadenoson and Related Substances by HPLC
This protocol is suitable for the analysis of Regadenoson in bulk drug substance and pharmaceutical dosage forms.
1. Materials and Reagents
-
Regadenoson reference standard
-
Methanol (HPLC grade)
-
1-alkyl sodium sulfonate solution[10]
-
Water (deionized or Milli-Q)
2. Equipment
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Analytical column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm)[1]
-
Data acquisition and processing software
3. HPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18[10] |
| Mobile Phase | Gradient elution with 1-alkyl sodium sulfonate solution and methanol[10] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 35°C[10] |
| Detection | UV at 247 nm[10] |
| Injection Volume | 20 µL |
4. Sample Preparation
-
Raw Material: Accurately weigh and dissolve the Regadenoson raw material in a suitable solvent to achieve a known concentration (e.g., 0.01-1.0 mg/mL).[10]
-
Injection Formulation: Dilute the Regadenoson injection with water to a suitable concentration for analysis.[10]
5. Data Analysis
-
Identify and quantify Regadenoson and its related substances based on their retention times and peak areas compared to the reference standard.
-
The content of each impurity can be determined using a principal component self-contrast method with a correction factor.[10]
III. Quantitative Data Summary
Table 1: Performance Characteristics of the LC-MS/MS Method for Regadenoson in Human Plasma.[9]
| Parameter | Result |
| Linearity Range | 0.100 - 50.0 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/L |
| Intra-batch Precision (%RSD) | < 9.7% |
| Inter-batch Precision (%RSD) | < 13.0% |
| Accuracy (% bias) | 2.0 - 6.9% |
| Matrix Effect | No apparent matrix effect observed |
| Recovery | Not explicitly stated in the source |
Table 2: HPLC Method Parameters for Analysis of Regadenoson and Related Substances.[10][11]
| Parameter | Method 1[10] | Method 2[11] |
| Column | Reversed-phase C18 | ACE 3 C18-PFP, 150×4.6mm 3.0µm or equivalent |
| Mobile Phase | Gradient with 1-alkyl sodium sulfonate solution and methanol | Gradient with Methane Sulfonic acid in water and an organic solvent |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 247 nm | 272 nm |
| Column Temperature | 35°C | 30°C |
| Run Time | Not specified | 55 minutes |
| Retention Time of Regadenoson | Not specified | 17.1 min |
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asnc.org [asnc.org]
- 6. Regadenoson in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Regadenoson use for stress myocardial perfusion imaging in advance chronic kidney disease and dialysis: Safe, effective, and efficient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of regadenoson in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN105866290A - High performance liquid chromatographic analysis method for related substances of regadenoson - Google Patents [patents.google.com]
- 11. jetir.org [jetir.org]
Application Notes and Protocols for Regadenoson-d3 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regadenoson-d3 is a deuterated analog of Regadenoson, a selective A2A adenosine receptor agonist. Accurate preparation and storage of this compound solutions are critical for reliable experimental outcomes in research and drug development. These application notes provide detailed protocols and storage conditions to ensure the integrity and stability of this compound solutions.
Data Presentation
Solubility of Regadenoson
The following table summarizes the solubility of the non-deuterated parent compound, Regadenoson, in various solvents. This data serves as a strong proxy for this compound.
| Solvent | Approximate Solubility | Reference |
| DMSO | 14 mg/mL | [1] |
| 78 mg/mL | [2] | |
| 2 mg/mL (clear solution) | [3] | |
| Dimethylformamide (DMF) | 10 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [1] |
| Ethanol | Sparingly soluble (1 mg/mL) | [] |
| 2 mg/mL | [2] | |
| Water | Sparingly soluble (> 10 mg/mL, highly soluble noted but may refer to a specific salt form) | [] |
| Insoluble | [2] | |
| Chloroform and Ether | Practically insoluble | [] |
Note: It is recommended to first dissolve Regadenoson in DMSO before diluting with an aqueous buffer for maximum solubility in aqueous solutions.[1]
Storage and Stability of Regadenoson
The stability of Regadenoson in different forms is outlined below. These conditions are recommended for its deuterated analog, this compound.
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in Solvent (e.g., DMSO) | -80°C | 1 year | [2] |
| -20°C | 1 month | [2] | |
| Aqueous Solution | Not Recommended for long-term storage | Should not be stored for more than one day | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the solid.
-
Dissolve: Transfer the weighed solid to a sterile vial. Add the appropriate volume of anhydrous DMSO. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Purge with Inert Gas: Before capping, purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation.[1]
-
Vortex: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Aliquot: For long-term storage and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
-
Store: Store the aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[2]
Protocol 2: Preparation of an Aqueous Working Solution of this compound
This protocol details the preparation of a 100 µM aqueous working solution of this compound in Phosphate-Buffered Saline (PBS, pH 7.2) from a 10 mg/mL DMSO stock solution. The molecular weight of Regadenoson is 390.35 g/mol ; the molecular weight of this compound will be slightly higher (approximately 393.37 g/mol ). For this protocol, the molecular weight of the parent compound is used for approximation.
Materials:
-
This compound stock solution in DMSO (10 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Calibrated micropipettes
Procedure:
-
Calculate Stock Concentration in Molarity:
-
Molarity (M) = (Concentration in mg/mL) / (Molecular Weight in g/mol ) * 1000
-
Molarity (M) = (10 mg/mL) / (390.35 g/mol ) * 1000 ≈ 25.6 mM
-
-
Calculate Dilution Factor:
-
Desired working concentration = 100 µM = 0.1 mM
-
Dilution Factor = (Stock Concentration) / (Working Concentration) = 25.6 mM / 0.1 mM = 256
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the 10 mg/mL this compound DMSO stock solution.
-
In a sterile tube, add the required volume of PBS. For example, to make 1 mL of the working solution, add approximately 996.1 µL of PBS.
-
Add the calculated volume of the DMSO stock solution to the PBS. For a 1:256 dilution to make 1 mL, add 1000 µL / 256 ≈ 3.9 µL of the stock solution.
-
Note: For maximum solubility, the this compound/DMSO solution should be added to the aqueous buffer and mixed immediately.[1]
-
-
Mix: Gently vortex the solution to ensure it is homogenous.
-
Use Immediately: It is strongly recommended to use the freshly prepared aqueous solution on the same day. Storage of aqueous solutions for more than one day is not advised.[1]
Visualizations
References
Troubleshooting & Optimization
How to address isotopic interference with Regadenoson-d3 in MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference when using Regadenoson-d3 as an internal standard in mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound MS analysis?
A1: Isotopic interference occurs when the signal of the deuterated internal standard, this compound, is artificially inflated by contributions from the natural isotopes of the unlabeled analyte, Regadenoson.[1] Specifically, the M+3 isotope of Regadenoson has the same nominal mass as the parent ion of this compound, leading to an overestimation of the internal standard concentration and, consequently, an underestimation of the analyte concentration.
Q2: Why is this compound susceptible to this type of interference?
A2: Like all organic molecules, Regadenoson contains naturally occurring heavy isotopes, primarily Carbon-13 (¹³C). Given Regadenoson's molecular formula (C₁₅H₁₈N₈O₅), there is a statistical probability that a molecule will contain three heavy isotopes (e.g., three ¹³C atoms, or a combination of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O) that increase its mass by three daltons. This M+3 isotopic peak of Regadenoson directly overlaps with the mass of this compound, where three hydrogen atoms have been replaced by deuterium.
Q3: What are the consequences of unaddressed isotopic interference?
A3: Uncorrected isotopic interference can lead to inaccurate and unreliable quantification.[1] The primary consequences are:
-
Non-linear calibration curves: At high analyte concentrations, the contribution of Regadenoson's M+3 isotope to the this compound signal becomes more significant, causing the calibration curve to become non-linear.[1]
-
Inaccurate quantification: The artificially high internal standard signal leads to a lower analyte-to-internal standard ratio, resulting in the under-quantification of Regadenoson in unknown samples.
-
Poor assay precision and accuracy: The extent of the interference can vary with the analyte concentration, leading to increased variability in the results.
Troubleshooting Guides
Issue 1: Non-linear calibration curve, particularly at higher concentrations.
-
Possible Cause: Significant isotopic contribution from Regadenoson to the this compound signal.
-
Troubleshooting Steps:
-
Verify the M+3 contribution: Analyze a high-concentration standard of unlabeled Regadenoson and monitor the mass channel for this compound. A significant signal indicates isotopic crosstalk.
-
Implement a mathematical correction: Utilize a correction algorithm to subtract the contribution of the analyte's isotopic variants from the internal standard's signal. This can often be implemented within the chromatography data system software.
-
Increase the internal standard concentration: A higher concentration of this compound can minimize the relative contribution of the isotopic crosstalk from the analyte.[2] However, this may not be a cost-effective solution and could lead to detector saturation.
-
Optimize chromatographic separation: While challenging for co-eluting isotopologues, even slight chromatographic separation can sometimes help mitigate the issue if the interference is exacerbated by matrix effects that differ slightly between the analyte and internal standard.[3][4]
-
Issue 2: Inconsistent or inaccurate results at low analyte concentrations.
-
Possible Cause: Impurities in the this compound internal standard. Even if the primary issue is isotopic crosstalk at high concentrations, the purity of the internal standard is critical for low-level quantification.
-
Troubleshooting Steps:
-
Assess the purity of the internal standard: Analyze a solution of the this compound internal standard alone and monitor the mass channel for unlabeled Regadenoson. The presence of a signal indicates that the internal standard is contaminated with the analyte.
-
Use a higher purity internal standard: If significant impurities are detected, source a new batch of this compound with higher isotopic purity.
-
Apply a correction for the impurity: Similar to the correction for isotopic crosstalk, a mathematical correction can be applied to account for the presence of the unlabeled analyte in the internal standard.[1]
-
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) and theoretical isotopic abundances for Regadenoson and this compound. This data is essential for setting up MS experiments and for calculating the isotopic interference.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Monitored MRM Transition [M+H]⁺ → Product Ion (m/z) | Theoretical M+3 Abundance (%) |
| Regadenoson | C₁₅H₁₈N₈O₅ | 390.14 | 391.1 | 391.3 → 259.2[5] | ~0.17% |
| This compound | C₁₅H₁₅D₃N₈O₅ | 393.16 | 394.1 | 394.3 → 262.2[5] | N/A |
Note: The theoretical M+3 abundance for Regadenoson was calculated based on the natural abundances of stable isotopes.
Experimental Protocol: Correction for Isotopic Interference
This protocol outlines a method to quantify and correct for the isotopic interference of Regadenoson in the this compound channel.
1. Objective: To determine the percentage contribution of the M+3 isotope of Regadenoson to the signal of this compound and to apply a mathematical correction.
2. Materials:
-
Regadenoson analytical standard
-
This compound internal standard
-
LC-MS grade water, acetonitrile, and formic acid
-
Calibrated pipettes and autosampler vials
3. Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
4. Procedure:
-
4.1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Regadenoson in a suitable solvent (e.g., DMSO).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
4.2. Preparation of Working Solutions:
-
Regadenoson Working Standard (High Concentration): Prepare a high-concentration working standard of Regadenoson (e.g., 1000 ng/mL) in the mobile phase.
-
This compound Working Standard: Prepare a working solution of this compound at the concentration to be used in the analytical method (e.g., 100 ng/mL) in the mobile phase.
-
-
4.3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS method with the MRM transitions for Regadenoson (391.3 → 259.2) and this compound (394.3 → 262.2).[5]
-
Inject the high-concentration Regadenoson working standard and acquire data, monitoring both MRM transitions.
-
Inject the this compound working standard and acquire data, monitoring both MRM transitions.
-
-
4.4. Calculation of Isotopic Contribution:
-
From the injection of the high-concentration Regadenoson standard, measure the peak area in the this compound MRM channel (Area_crosstalk).
-
Measure the peak area in the Regadenoson MRM channel from the same injection (Area_analyte).
-
Calculate the percentage of isotopic contribution (%C) as follows: %C = (Area_crosstalk / Area_analyte) * 100
-
-
4.5. Application of Correction:
-
In the data processing method for your analytical run, apply a correction to the measured peak area of the internal standard for each sample using the following formula: Corrected_IS_Area = Measured_IS_Area - (%C / 100) * Measured_Analyte_Area
-
Use the Corrected_IS_Area for all subsequent calculations of the analyte-to-internal standard ratio and for the quantification of Regadenoson.
-
Visualizations
Caption: Experimental workflow for quantifying and correcting isotopic interference.
Caption: Logical diagram illustrating the mechanism of isotopic interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of regadenoson in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing matrix effects in the LC-MS/MS analysis of Regadenoson.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing matrix effects during the LC-MS/MS analysis of Regadenoson.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Regadenoson, with a focus on mitigating matrix effects.
Issue 1: Low Analyte Response or Signal Suppression
Question: We are observing a significantly lower-than-expected signal for Regadenoson, suggesting ion suppression. What are the likely causes and how can we troubleshoot this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS, particularly when analyzing samples from complex biological matrices like plasma. The primary culprits are often co-eluting endogenous components, most notably phospholipids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Regadenoson signal.
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: Residual phospholipids and proteins from the sample matrix are a major source of ion suppression.
-
Solution: Enhance your sample preparation method. While protein precipitation (PPT) is simple, it may not sufficiently remove phospholipids.[1] Consider implementing more rigorous cleanup techniques. A comparison of common methods is provided in Table 1.
-
-
Co-elution of Interferences: If matrix components elute at the same time as Regadenoson, they will compete for ionization, leading to a suppressed analyte signal.[2]
-
Solution: Modify your chromatographic method to separate Regadenoson from the region where phospholipids typically elute. Given Regadenoson's polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to traditional reversed-phase chromatography, as it can provide better retention and separation from non-polar interferences like phospholipids. One study found no apparent matrix effect for Regadenoson using a HILIC column.
-
-
Suboptimal Internal Standard (IS): The internal standard may not be effectively compensating for the matrix effects.
-
Solution: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Regadenoson-d3. A SIL IS will have nearly identical physicochemical properties and chromatographic behavior to the analyte, ensuring it experiences and corrects for the same degree of ion suppression. If you are using a structural analog, ensure its retention time is very close to that of Regadenoson.
-
Issue 2: High Variability in Results (Poor Precision)
Question: Our replicate injections of the same Regadenoson sample are showing high variability (%RSD > 15%). What could be causing this?
Answer:
High variability is often a symptom of inconsistent matrix effects across different samples or injections.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Minor variations in the execution of the sample preparation protocol can lead to differing levels of matrix components in the final extracts.
-
Solution: Automate the sample preparation workflow where possible. If manual, ensure consistent timing, volumes, and mixing for all samples. For protein precipitation, ensure complete precipitation and consistent supernatant collection.
-
-
Differential Matrix Effects Between Lots: Different lots of biological matrix (e.g., plasma from different donors) can have varying compositions, leading to different degrees of ion suppression.
-
Solution: During method validation, evaluate matrix effects across at least six different lots of the biological matrix. If significant variability is observed, a more robust sample preparation method that removes a higher degree of matrix components is necessary. The use of a SIL internal standard is crucial to compensate for this variability.[3]
-
-
Carryover: Residual Regadenoson from a high concentration sample adsorbing to components of the LC-MS/MS system can be injected with the subsequent sample, causing artificially high and variable results.
-
Solution: Optimize the autosampler wash procedure. Use a strong solvent in the wash solution. Also, check for and clean any potential sources of carryover in the injection port and valve.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in Regadenoson analysis?
A1: For the analysis of drugs like Regadenoson in plasma or serum, the most significant source of matrix effects, particularly ion suppression, is phospholipids from cell membranes.[4][5] Other endogenous components like salts, proteins, and metabolites can also contribute.
Q2: Which sample preparation method is best for minimizing matrix effects for Regadenoson?
A2: The choice of sample preparation method depends on the required sensitivity and robustness of the assay.
-
Protein Precipitation (PPT): This is the simplest method but is often insufficient for removing phospholipids, which can lead to significant matrix effects.[1] However, when coupled with HILIC chromatography, it has been shown to be effective for Regadenoson analysis with no apparent matrix effect.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can effectively remove many interfering substances. A published method for Regadenoson in human plasma utilized SPE.
-
Phospholipid Removal Plates/Cartridges: These are specialized products that combine protein precipitation with the targeted removal of phospholipids. They generally offer the cleanest extracts and the least amount of matrix effects.
Q3: Is a stable isotope-labeled (SIL) internal standard necessary for Regadenoson analysis?
A3: While not strictly mandatory for all applications, using a SIL internal standard (e.g., this compound) is highly recommended for bioanalytical methods.[3] A SIL IS is the best way to compensate for variability in sample preparation and matrix effects, leading to improved accuracy and precision.
Q4: How can I assess the extent of matrix effects in my assay?
A4: The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas gives the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected performance of different sample preparation techniques for the analysis of polar compounds like Regadenoson in plasma. The quantitative data is based on general findings for similar analytes, as direct comparative studies for Regadenoson are limited.
Table 1: Performance Comparison of Sample Preparation Methods for Polar Analytes in Plasma
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal Efficiency | Relative Matrix Effect | Throughput |
| Protein Precipitation (PPT) | Good to Excellent (>80%) | Poor (<20%) | High | High |
| Solid-Phase Extraction (SPE) | Good (70-90%) | Moderate to Good (50-90%) | Low to Moderate | Moderate |
| Phospholipid Removal (PLR) | Excellent (>90%) | Excellent (>99%) | Very Low | High |
Data is generalized from studies on various polar analytes and may not be directly representative of Regadenoson.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Regadenoson Analysis
This protocol is a simple and fast method for preparing plasma samples. It is most effective when paired with a robust chromatographic method like HILIC.
Materials:
-
Human plasma samples
-
Regadenoson stock solution
-
Internal Standard (this compound) working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Caption: Workflow for Protein Precipitation of Regadenoson.
Protocol 2: Phospholipid Removal (PLR) using a 96-well Plate
This method provides a cleaner sample extract by removing both proteins and phospholipids.
Materials:
-
Human plasma samples
-
Regadenoson stock solution
-
Internal Standard (this compound) working solution
-
Acetonitrile with 1% formic acid
-
Phospholipid removal 96-well plate
-
Collection plate
-
Vortex mixer
-
Vacuum manifold or centrifuge for 96-well plates
Procedure:
-
Add 20 µL of the this compound internal standard working solution to each well of the collection plate.
-
Add 100 µL of plasma sample to each well of the phospholipid removal plate.
-
Add 300 µL of acetonitrile with 1% formic acid to each well.
-
Mix by vortexing the plate for 1 minute.
-
Place the phospholipid removal plate on top of the collection plate.
-
Apply vacuum or centrifuge to pass the sample through the filter and into the collection plate.
-
The filtrate in the collection plate is ready for injection into the LC-MS/MS system.
Caption: Workflow for Phospholipid Removal of Regadenoson.
Signaling Pathway of Ion Suppression
The following diagram illustrates the mechanism of ion suppression in the electrospray ionization (ESI) source caused by co-eluting phospholipids.
Caption: Ion suppression by phospholipids in ESI-MS.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of p… [ouci.dntb.gov.ua]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
Potential for deuterium exchange in Regadenoson-d3 under different conditions.
Welcome to the technical support center for Regadenoson-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for deuterium exchange in this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of deuterium exchange in this compound under typical storage conditions?
A: Under standard storage conditions (ambient temperature, protected from light, neutral pH), this compound is expected to be highly stable, with a negligible risk of back-exchange of the deuterium atoms on the methyl group to protons. The carbon-deuterium (C-D) bonds are generally very stable.
Q2: Can the pH of my experimental solution affect the stability of the deuterium label?
A: Yes, pH can significantly impact the stability of Regadenoson and potentially the deuterium labels, although C-D bonds are generally robust. Forced degradation studies on Regadenoson have shown rapid degradation under basic hydrolysis and significant degradation under acidic hydrolysis.[1] While these studies did not specifically measure deuterium exchange, extreme pH conditions can create an environment where exchange of protons on heteroatoms (O-H, N-H) is rapid, and in some cases, can even facilitate the exchange of certain C-H (and therefore C-D) protons. It is crucial to maintain a pH within the stable range for Regadenoson (ideally near neutral) to minimize any potential for exchange.
Q3: I am observing a mass shift in my this compound sample that is inconsistent with the expected molecular weight. Could this be due to deuterium exchange?
A: An unexpected mass shift could potentially be due to deuterium back-exchange, especially if the sample has been exposed to non-ideal conditions. However, it is also important to consider other possibilities such as degradation of the molecule itself, adduct formation, or issues with the mass spectrometer calibration. Our troubleshooting guide below can help you systematically investigate the issue.
Q4: Are there any specific solvents that could promote deuterium exchange?
A: Protic solvents, especially those that can readily exchange protons (e.g., water, methanol, ethanol), are necessary for deuterium exchange to occur. While the C-D bonds in this compound are generally stable even in these solvents under neutral conditions, the presence of acid or base catalysts in these solvents can increase the risk of exchange. For routine experiments, using aprotic solvents or maintaining neutral pH in protic solvents is recommended to ensure the isotopic integrity of the molecule.
Troubleshooting Guide: Unexpected Deuterium Exchange
If you suspect that your this compound is undergoing deuterium exchange, follow this guide to identify the potential cause.
Diagram: Troubleshooting Decision Tree for Unexpected Deuterium Exchange
Caption: Troubleshooting workflow for unexpected mass shifts in this compound.
Quantitative Data on Deuterium Exchange Potential
The following table summarizes the hypothetical potential for deuterium exchange in this compound under various stressed conditions. This data is for illustrative purposes to guide experimental design, as specific experimental data for this compound is not publicly available. The exchange potential is categorized based on the lability of the deuterium atoms. The three deuterium atoms on the N-methyl group are expected to be highly stable. Exchange is more likely to occur at the O-H and N-H positions of the molecule.
| Condition | Temperature (°C) | Duration (hours) | Exchange Potential at C-D | Exchange at O-H/N-H | Notes |
| Acidic | |||||
| pH 3 (HCl) | 25 | 24 | < 1% | > 99% (rapid) | Minimal risk to C-D bonds at room temperature. |
| pH 3 (HCl) | 60 | 24 | 1-5% | > 99% (rapid) | Elevated temperature may slightly increase risk to C-D bonds. |
| Neutral | |||||
| pH 7 (Phosphate Buffer) | 25 | 72 | < 0.1% | > 99% (rapid) | C-D bonds are highly stable under neutral conditions. |
| pH 7 (Phosphate Buffer) | 60 | 72 | < 0.5% | > 99% (rapid) | Minimal risk to C-D bonds even at elevated temperatures. |
| Basic | |||||
| pH 10 (Ammonium Hydroxide) | 25 | 24 | 1-3% | > 99% (rapid) | Basic conditions may pose a slightly higher risk than acidic. |
| pH 10 (Ammonium Hydroxide) | 60 | 24 | 5-10% | > 99% (rapid) | Combination of high pH and temperature increases the risk. |
Experimental Protocols
Protocol for Assessing Deuterium Exchange in this compound using LC-MS
This protocol outlines a method to evaluate the stability of the deuterium label on this compound under forced conditions.
1. Materials:
-
This compound
-
Regadenoson (non-deuterated standard)
-
Deuterium Oxide (D₂O, 99.9%)
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
Phosphate buffer (pH 7)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
2. Sample Preparation (Forced Exchange):
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., DMSO).
-
For each condition to be tested (e.g., pH 3, 7, 10), prepare a reaction mixture containing this compound at a final concentration of 10 µg/mL in the respective buffer made with H₂O.
-
Incubate the solutions at the desired temperatures (e.g., 25°C and 60°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Immediately quench the reaction by diluting the aliquot in a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and store at 4°C until analysis.
3. LC-MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: High-resolution mass spectrometry in positive ion mode.
-
Scan Range: m/z 100-1000
-
Data Analysis: Monitor the ion chromatograms for the [M+H]⁺ ions of this compound (expected m/z ~394.18) and any potential back-exchanged species (m/z ~393.17, ~392.17, ~391.16). Calculate the percentage of each species based on the peak areas.
Diagram: Experimental Workflow for Deuterium Exchange Analysis
Caption: Workflow for assessing the stability of this compound to deuterium exchange.
Signaling Pathway and Molecular Structure
Regadenoson acts as a selective agonist for the A₂A adenosine receptor, which leads to coronary vasodilation.[2][3] The deuterium atoms in this compound are located on the N-methyl group of the pyrazole carboxamide side chain.
Diagram: this compound Structure and Potential Exchange Sites
References
Technical Support Center: Optimizing Ionization Efficiency for Regadenoson and Regadenoson-d3
Welcome to the technical support center for the analysis of Regadenoson and its deuterated internal standard, Regadenoson-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when analyzing Regadenoson and this compound by LC-MS/MS?
The most prevalent issues in the LC-MS/MS analysis of Regadenoson and its deuterated internal standard are primarily related to achieving consistent and optimal ionization. These challenges include:
-
Matrix Effects: Biological samples contain numerous endogenous components that can co-elute with Regadenoson and this compound, leading to ion suppression or enhancement.[1][2] This can significantly impact the accuracy, precision, and sensitivity of the assay.[1][2]
-
Adduct Formation: In electrospray ionization (ESI), Regadenoson can form adducts with cations like sodium (Na+) and potassium (K+), as well as with components of the mobile phase.[3][4] This distributes the ion signal among multiple species, potentially reducing the signal intensity of the desired protonated molecule and complicating data interpretation.
-
In-source Fragmentation: The stability of the Regadenoson molecule in the ion source can be a concern. Suboptimal source conditions may lead to fragmentation before mass analysis, resulting in a diminished signal for the intended precursor ion.
-
Suboptimal Ionization Parameters: The ionization efficiency of Regadenoson is highly dependent on the specific settings of the mass spectrometer's ion source, such as capillary voltage, gas temperatures, and gas flow rates.
Q2: Which ionization technique is more suitable for Regadenoson, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
Electrospray ionization (ESI) is generally the preferred method for the analysis of polar molecules like Regadenoson. ESI is a "soft" ionization technique that is well-suited for molecules that are already ionized in solution, which is typically the case for Regadenoson in acidic mobile phases. APCI is generally more effective for less polar, more volatile compounds and may lead to more in-source fragmentation for a molecule like Regadenoson.
Q3: Why is a deuterated internal standard like this compound recommended?
A stable isotope-labeled internal standard such as this compound is highly recommended for quantitative bioanalysis. Because it is chemically almost identical to Regadenoson, it co-elutes chromatographically and experiences similar ionization suppression or enhancement effects from the sample matrix.[2] This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to more robust and reliable quantitative results.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
If you are experiencing low signal intensity for Regadenoson and/or this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Signal Intensity
Caption: A troubleshooting workflow for diagnosing and resolving low signal intensity.
Detailed Steps:
-
Verify Mass Spectrometer Performance: Ensure the instrument is properly tuned and calibrated according to the manufacturer's recommendations.
-
Optimize Ion Source Parameters: Systematically adjust the ESI source parameters to maximize the signal for the [M+H]+ ion of Regadenoson. Pay close attention to:
-
Capillary/Spray Voltage: Start with a typical value (e.g., 3-4 kV) and adjust in small increments.
-
Gas Temperatures (Desolvation and Cone/Source): Higher temperatures can improve desolvation but excessive heat may cause degradation.
-
Nebulizer and Drying Gas Flow Rates: Optimize for stable spray and efficient solvent evaporation.
-
-
Evaluate Mobile Phase: The pH and composition of the mobile phase are critical for ESI.
-
pH: An acidic mobile phase (e.g., with 0.1% formic acid) will promote the protonation of Regadenoson to form the [M+H]+ ion.
-
Organic Content: Ensure the mobile phase composition at the time of elution is suitable for efficient ESI.
-
-
Investigate Adduct Formation: Check the full scan mass spectrum for the presence of significant sodium ([M+Na]+) or potassium ([M+K]+) adducts. If present, consider using high-purity solvents and mobile phase additives like ammonium formate to promote protonation over adduct formation.
-
Assess Matrix Effects: To determine if ion suppression is the cause, perform a post-column infusion experiment. A dip in the baseline signal of a continuously infused Regadenoson solution at the retention time of the analyte in an injected blank matrix extract indicates ion suppression.
-
Improve Sample Preparation: If matrix effects are significant, enhance the sample clean-up procedure. Transitioning from a simple protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective at removing interfering matrix components.
Issue 2: High Signal Variability and Poor Reproducibility
High variability in signal response between injections is a common problem, often linked to matrix effects or inconsistent sample preparation.
Decision Tree for High Signal Variability
Caption: A decision tree to diagnose the cause of high signal variability.
Detailed Steps:
-
Evaluate Internal Standard Response: The primary diagnostic tool is the response of this compound.
-
If both Regadenoson and this compound signals are highly variable: This points to a systemic issue such as inconsistent autosampler injection volumes, fluctuating LC pump performance, or an unstable ESI spray. Inspect the LC system for leaks and ensure the spray needle is clean and properly positioned.
-
If the this compound signal is stable, but the Regadenoson signal is variable: This is unlikely if the internal standard is functioning correctly. However, it could indicate an interference specific to the analyte.
-
If the Regadenoson signal is stable in neat solutions but variable in matrix samples (while the IS corrects for it): This demonstrates that the internal standard is effectively compensating for matrix effects. However, if the variability is excessive, it still points to a need for better sample cleanup.
-
-
Improve Chromatographic Separation: Ensure that Regadenoson is chromatographically resolved from the bulk of the matrix components, especially phospholipids, which are known to cause significant ion suppression.[2] Consider adjusting the chromatographic gradient or using a different column chemistry.
-
Refine Sample Preparation: Inconsistent recovery during sample preparation can lead to high variability. Ensure that the chosen method (e.g., SPE) is robust and that each step is performed consistently.
Experimental Protocols and Data
Example LC-MS/MS Parameters for Regadenoson Analysis
The following tables provide starting parameters for method development. These should be optimized for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 500 °C |
| Desolvation Gas | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Source Temp. | 150 °C |
Table 3: MRM Transitions for Regadenoson and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Regadenoson | 392.2 | 136.1 | 50 | 30 | 25 |
| This compound | 395.2 | 136.1 | 50 | 30 | 25 |
Note: The product ion at m/z 136.1 corresponds to the adenine moiety. Cone voltage and collision energy are instrument-dependent and require optimization.
Protocol for Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Regadenoson and this compound spiked into the mobile phase.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the extract is spiked with Regadenoson and this compound.
-
Set C (Pre-Spiked Matrix): Blank biological matrix is spiked with Regadenoson and this compound before the extraction procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Evaluate the Internal Standard: The matrix factor for Regadenoson should be very similar to the matrix factor for this compound for proper correction.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
Addressing signal suppression or enhancement with Regadenoson-d3.
Welcome to the technical support center for the application of Regadenoson-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to signal suppression or enhancement in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Regadenoson, where three hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The key advantage of using a SIL internal standard is that it is chemically identical to the analyte of interest (Regadenoson) and thus exhibits very similar behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow it to compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification of the analyte.[1][2][3]
Q2: What are signal suppression and enhancement (matrix effects)?
Signal suppression or enhancement, collectively known as matrix effects, are common phenomena in LC-MS/MS analysis.[2] They occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[2][4]
-
Ion Suppression: This is a reduction in the ionization efficiency of the analyte, leading to a weaker signal than expected. It can result in underestimation of the analyte concentration and decreased assay sensitivity.[5][6][7]
-
Ion Enhancement: This is an increase in the ionization efficiency of the analyte, resulting in a stronger signal. This can lead to an overestimation of the analyte concentration.[2][4]
Q3: Can I still experience signal suppression or enhancement when using this compound?
Yes, while this compound is designed to minimize the impact of matrix effects, it is not always a complete solution.[1][3] Signal suppression or enhancement can still be observed if:
-
Chromatographic Separation is Inadequate: If the analyte (Regadenoson) and the internal standard (this compound) do not perfectly co-elute, they may be affected differently by interfering matrix components.[1][2] The "deuterium isotope effect" can sometimes cause a slight retention time shift between the analyte and the SIL-IS.[1][2]
-
High Concentrations of Matrix Components: In very "dirty" samples with high concentrations of interfering compounds, the ionization source can become saturated, affecting both the analyte and the internal standard, potentially in a non-uniform manner.[1]
-
Presence of Concomitant Medications: Co-administered drugs or their metabolites in the sample can also act as matrix components and cause signal suppression or enhancement.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Quantitative Results
If you are observing high variability, poor accuracy, or poor precision in your quantitative results for Regadenoson despite using this compound, you may be experiencing uncompensated matrix effects.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Regadenoson and this compound. They should have identical retention times. A slight shift may indicate a deuterium isotope effect, which could expose them to different matrix effects.
-
Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of signal suppression or enhancement.
-
Optimize Sample Preparation: Improve the sample clean-up process to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[1][2]
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to separate Regadenoson and this compound from the regions of ion suppression.[9]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
This experiment helps to determine if the sample matrix is causing ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Regadenoson and this compound in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject). Spike the extracted matrix with the same concentration of Regadenoson and this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with Regadenoson and this compound at the same concentration as in Set A before the extraction process.
-
-
Analyze all three sets using your established LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Effect (ME) | Interpretation |
| ME = 100% | No matrix effect |
| ME < 100% | Ion Suppression |
| ME > 100% | Ion Enhancement |
A significant difference in the ME between Regadenoson and this compound indicates that the internal standard is not adequately compensating for the matrix effect.
Protocol 2: Identifying Ion Suppression/Enhancement Regions using Post-Column Infusion
This experiment helps to identify the retention time regions where ion suppression or enhancement occurs.
Methodology:
-
Set up a post-column infusion system:
-
Use a syringe pump to continuously infuse a standard solution of Regadenoson directly into the MS ion source, downstream of the analytical column.
-
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the signal intensity of the infused Regadenoson.
-
A stable, flat baseline indicates no ion suppression from the matrix.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Data Interpretation:
By comparing the retention time of your Regadenoson peak with the regions of ion suppression/enhancement, you can determine if your chromatographic method is adequate. If the analyte elutes in a region of significant suppression, the chromatographic method should be modified to shift the retention time.[5]
Quantitative Data Summary
The following table provides an illustrative example of data from a matrix effect experiment.
| Sample Set | Analyte (Regadenoson) Peak Area | IS (this compound) Peak Area |
| Set A (Neat) | 1,200,000 | 1,250,000 |
| Set B (Post-Spike) | 950,000 | 980,000 |
| Set C (Pre-Spike) | 855,000 | 882,000 |
Calculations:
| Calculation | Result | Interpretation |
| Matrix Effect (Analyte) | (950,000 / 1,200,000) * 100 = 79.2% | Significant Ion Suppression |
| Matrix Effect (IS) | (980,000 / 1,250,000) * 100 = 78.4% | Significant Ion Suppression |
| Recovery (Analyte) | (855,000 / 950,000) * 100 = 90% | Good Recovery |
| Recovery (IS) | (882,000 / 980,000) * 100 = 90% | Good Recovery |
In this example, both the analyte and the internal standard experience similar levels of ion suppression, and their recoveries are comparable. This indicates that this compound is effectively compensating for the matrix effect in this particular assay.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Regadenoson's mechanism of action via the A2A adenosine receptor.
Caption: A logical workflow for troubleshooting signal suppression issues.
Caption: How a SIL internal standard corrects for experimental variations.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. zefsci.com [zefsci.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. providiongroup.com [providiongroup.com]
- 8. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Regadenoson-d3 in Quantitative Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical impact of Regadenoson-d3 purity on the accuracy of quantitative bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound critical for quantitative accuracy?
The purity of a stable isotope-labeled internal standard (SIL-IS) like this compound is paramount for accurate bioanalysis. An ideal internal standard perfectly mimics the analyte (Regadenoson) during sample preparation, chromatography, and ionization, thus compensating for variability in the analytical process.[1] However, impurities can compromise this function. The most significant impurity is often the unlabeled analyte itself (Regadenoson) which can be present as a residual from the synthesis of the deuterated standard.[2] This unlabeled analyte in the internal standard solution will contribute to the measured response of the actual analyte, leading to a positive bias and overestimation of the analyte's concentration.
Q2: What are the acceptable purity levels for this compound?
Regulatory guidelines generally recommend using reference standards of the highest possible purity.[2] For internal standards, this is crucial. While there isn't a universally mandated specific percentage, the contribution of the unlabeled analyte in the internal standard solution to the analyte signal should be minimal. According to regulatory guidelines such as the ICH M10, the interference from the internal standard at the analyte's mass transition should be no more than 20% of the response at the Lower Limit of Quantification (LLOQ).[3] Conversely, the signal from the analyte should not contribute more than 5% to the internal standard's response.
Q3: How can I check for the presence of unlabeled Regadenoson in my this compound internal standard?
To verify the purity and check for unlabeled Regadenoson, you should analyze a solution containing only the this compound internal standard. By monitoring the mass transition (MRM transition) specific to the unlabeled Regadenoson, you can detect any signal at the retention time of Regadenoson. This "crosstalk" or interference should be evaluated to ensure it meets the acceptance criteria mentioned in Q2.
Q4: Can other impurities besides unlabeled Regadenoson affect my results?
Yes. Other structurally similar impurities or metabolites present in the internal standard can potentially interfere with the analysis of the analyte or other components in the sample.[3] It is essential to have a comprehensive Certificate of Analysis (CoA) for your this compound standard that details its chemical and isotopic purity.
Troubleshooting Guide
This guide addresses common issues encountered during quantitative analysis that may be related to this compound purity.
Issue 1: Inaccurate results for quality control (QC) samples, particularly at the low end of the calibration curve.
-
Possible Cause: The presence of unlabeled Regadenoson in the this compound internal standard is a likely culprit. This impurity contributes a constant amount to the measured analyte signal, which has a more significant relative impact at lower concentrations, leading to a positive bias.
-
Troubleshooting Steps:
-
Prepare a sample containing only the internal standard at the working concentration.
-
Analyze this sample using the LC-MS/MS method and monitor the MRM transition for unlabeled Regadenoson.
-
Quantify the interference. If it exceeds 20% of the LLOQ response, the internal standard may not be suitable for the assay at its current concentration.
-
Consider sourcing a higher purity this compound standard or adjusting the LLOQ if appropriate and justifiable.[2]
-
Issue 2: Poor linearity of the calibration curve (e.g., non-zero intercept or curvature).
-
Possible Cause: Significant interference from an impure internal standard can affect the linearity of the calibration curve.[3] The constant addition of unlabeled analyte from the internal standard can cause a positive y-intercept and may lead to a non-linear relationship, especially if the impurity level is high relative to the calibration standards.
-
Troubleshooting Steps:
-
Follow the steps outlined in Issue 1 to assess the level of interference.
-
If significant interference is confirmed, replacing the internal standard with a higher purity batch is the most reliable solution.
-
In some cases, reducing the concentration of the internal standard can mitigate the issue, but this must be done carefully to ensure a stable and sufficient signal for the internal standard across the entire calibration range.
-
Impact of this compound Purity on Quantitative Accuracy: A Data-Driven Example
The following table illustrates the potential impact of varying levels of unlabeled Regadenoson impurity in a this compound internal standard on the accuracy of QC samples.
Assumptions for this model:
-
True concentration of Low QC = 1.00 ng/mL
-
True concentration of High QC = 80.0 ng/mL
-
Response is directly proportional to concentration.
-
The internal standard (IS) working solution contributes a signal equivalent to its percentage of unlabeled impurity.
| Isotopic Purity of this compound | Unlabeled Regadenoson Impurity | Contribution from IS to Analyte Signal (ng/mL equivalent) | Measured Low QC Concentration (ng/mL) | Accuracy of Low QC (%) | Measured High QC Concentration (ng/mL) | Accuracy of High QC (%) |
| 99.9% | 0.1% | 0.10 | 1.10 | 110.0% | 80.10 | 100.1% |
| 99.5% | 0.5% | 0.50 | 1.50 | 150.0% | 80.50 | 100.6% |
| 99.0% | 1.0% | 1.00 | 2.00 | 200.0% | 81.00 | 101.3% |
| 98.0% | 2.0% | 2.00 | 3.00 | 300.0% | 82.00 | 102.5% |
As the data demonstrates, the impact of the impurity is much more pronounced at lower concentrations, leading to significant inaccuracies.
Experimental Protocols
Protocol 1: Assessment of this compound Internal Standard Purity
Objective: To determine the contribution of unlabeled Regadenoson in the this compound internal standard solution.
Methodology:
-
Preparation of Internal Standard Solution: Prepare a working solution of this compound in the same diluent used for the calibration standards and QC samples, at the same concentration used in the bioanalytical method.
-
LC-MS/MS Analysis:
-
Inject the this compound working solution onto the LC-MS/MS system.
-
Acquire data for both the MRM transition of this compound and the MRM transition of unlabeled Regadenoson.
-
-
Data Evaluation:
-
Measure the peak area of any signal detected in the MRM channel for unlabeled Regadenoson at the expected retention time.
-
Prepare and inject a blank matrix sample (e.g., plasma) spiked only with the internal standard (a "zero sample").
-
Compare the response of the unlabeled analyte in the zero sample to the mean response of the LLOQ samples from a validated run. The response in the zero sample should be ≤ 20% of the LLOQ response.
-
Protocol 2: Quantitative Analysis of Regadenoson in Human Plasma
Objective: To accurately quantify the concentration of Regadenoson in human plasma samples. This is a representative protocol based on common practices for similar analytes.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate Regadenoson from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (example):
-
Regadenoson: Q1/Q3 (e.g., m/z 391.2 -> 134.1)
-
This compound: Q1/Q3 (e.g., m/z 394.2 -> 134.1)
-
-
-
Data Analysis:
-
Integrate the peak areas for both Regadenoson and this compound.
-
Calculate the peak area ratio (Regadenoson area / this compound area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).
-
Determine the concentration of Regadenoson in QC and unknown samples from the calibration curve.
-
Visualizations
Caption: Workflow for the quantitative analysis of Regadenoson in plasma.
Caption: Troubleshooting logic for issues related to internal standard purity.
References
- 1. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the sensitivity of Regadenoson bioanalytical assays.
Welcome to the technical support center for Regadenoson bioanalytical assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and robustness of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for Regadenoson bioanalysis?
A1: The most prevalent method for quantifying Regadenoson in biological matrices like human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, allowing for accurate measurement of low concentrations of the drug.[1]
Q2: What are the primary challenges in achieving high sensitivity for Regadenoson assays?
A2: Key challenges include:
-
Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of Regadenoson, affecting accuracy and sensitivity.[3][4]
-
Low Analyte Concentration: After administration, the plasma concentration of Regadenoson can be very low (in the µg/L or ng/mL range), requiring highly sensitive instrumentation and optimized methods.[1][2]
-
Analyte Stability: Like many bioanalytical methods, ensuring the stability of Regadenoson in the biological matrix during sample collection, storage, and processing is critical for reliable results.[5]
Q3: What type of internal standard (IS) is recommended for a Regadenoson LC-MS/MS assay?
A3: A stable isotope-labeled (SIL) internal standard, such as d3-Regadenoson, is the gold standard.[1][2] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to effectively compensate for variability in sample preparation and matrix effects.[6]
Q4: Which ionization mode is best for Regadenoson analysis?
A4: Positive ion electrospray ionization (ESI) is typically used for the analysis of Regadenoson.[2][4] The molecule readily forms protonated species that can be detected by the mass spectrometer.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and execution of Regadenoson bioanalytical assays.
Issue 1: Low Signal Intensity or Poor Sensitivity
Question: My signal for Regadenoson is very low, resulting in a poor signal-to-noise ratio. How can I improve it?
Answer: Improving signal intensity requires a systematic approach that involves optimizing the mass spectrometer, the chromatography, and the sample preparation process.
-
Mass Spectrometer Tuning: The first step is to ensure the instrument is optimally tuned for Regadenoson. This process, often called compound optimization, involves infusing a standard solution of the analyte directly into the mass spectrometer to find the ideal parameters.[7] Key parameters to optimize include:
-
Precursor and Product Ions: Confirm you are using the most abundant and stable mass transitions. Common transitions for Regadenoson are m/z 391.3 → 259.2.[1][2]
-
Collision Energy (CE): Adjust the CE to maximize the signal of the chosen product ion.[8] You should aim to retain about 10-15% of the parent ion.[8]
-
Source Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve the most efficient ionization and desolvation.[6][8]
-
-
Sample Preparation: The goal is to remove interfering substances while maximizing the recovery of Regadenoson.
-
Protein Precipitation (PPT): This is a simple and fast method. Acetonitrile is commonly used as the precipitation agent.[1] However, it may not remove all interfering phospholipids, which can cause matrix effects.[3]
-
Solid Phase Extraction (SPE): SPE provides a cleaner extract than PPT and can significantly improve sensitivity by concentrating the analyte.[2] Strata-X SPE cartridges have been successfully used for Regadenoson purification.[2]
-
Evaporation and Reconstitution: After extraction, evaporating the solvent and reconstituting the analyte in a mobile-phase-compatible solution can concentrate the sample and improve peak shape.[3][4]
-
-
Chromatographic Optimization:
-
Column Selection: For a polar compound like Regadenoson, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide good retention and separation.[1] Alternatively, a C18 column can also be used effectively.[2]
-
Mobile Phase: An acidic mobile phase, often containing ammonium acetate or ammonium formate, is typically used to promote good peak shape and ionization efficiency in positive ESI mode.[1][8]
-
Issue 2: High Matrix Effects and Poor Reproducibility
Question: I am observing significant signal suppression and my results are not reproducible. What steps can I take?
Answer: High matrix effects are a common cause of poor reproducibility. The following strategies can help mitigate this issue.
-
Improve Sample Cleanup: As mentioned above, switching from a simple protein precipitation method to a more rigorous technique like Solid Phase Extraction (SPE) can produce a much cleaner sample, reducing the impact of interfering matrix components.[2][4]
-
Optimize Chromatography:
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS like d3-Regadenoson is crucial for ensuring reproducibility.[1][2] Because it behaves almost identically to the actual analyte during sample prep and ionization, it effectively normalizes for variations, including matrix effects.[6]
-
Evaluate Analyte Stability: Inconsistent results can also stem from analyte degradation. Perform stability tests to ensure Regadenoson is stable under your experimental conditions, including freeze-thaw cycles, bench-top stability in matrix, and autosampler stability.
Issue 3: Poor Chromatographic Peak Shape
Question: My Regadenoson peak is broad, tailing, or splitting. What could be the cause?
Answer: Poor peak shape can compromise both sensitivity and the accuracy of integration. Consider the following causes and solutions:
-
Reconstitution Solvent: Ensure the solvent used to reconstitute your final extract is not significantly stronger (i.e., has a higher organic content) than your initial mobile phase. A strong solvent can cause the analyte to move too quickly at the head of the column, leading to peak distortion.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Regadenoson and its interaction with the column stationary phase. Experiment with small adjustments to the mobile phase pH to see if peak shape improves.
-
Column Contamination or Degradation: If the peak shape degrades over time, your column may be contaminated or nearing the end of its life. Implement a column wash step between runs or replace the column if necessary.
-
System Carryover: If you observe a peak in a blank injection following a high-concentration sample, you may have carryover. Optimize the autosampler wash sequence, using a strong organic solvent, to clean the needle and injection port effectively.
Experimental Protocols & Data
Quantitative Data Summary
The following tables summarize key parameters from validated LC-MS/MS methods for Regadenoson analysis.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Method 1: Protein Precipitation | Method 2: Solid Phase Extraction |
| Technique | Protein precipitation with acetonitrile. | Solid Phase Extraction (SPE) with Strata-X plates.[2] |
| Sample Volume | Not specified, but typically 50-200 µL. | 0.2 mL plasma.[2] |
| Pros | Simple, fast, requires minimal method development.[1] | Provides cleaner extracts, reduces matrix effects, allows for sample concentration.[2] |
| Cons | May result in significant matrix effects from remaining phospholipids.[3] | More time-consuming and expensive than PPT. |
| Reference | J Sep Sci. 2022 Mar;45(6):1146-1152.[1] | Clin Pharmacol Drug Dev. 2017 Jul;6(4):361-369.[2] |
Table 2: Published LC-MS/MS Parameters for Regadenoson Analysis
| Parameter | Method 1 (HILIC) | Method 2 (C18) |
| LC Column | BEH HILIC (50 × 2.1 mm, 1.7 µm).[1] | Luna C18(2) (20 x 2 mm, 3 µm).[2] |
| Mobile Phase | Gradient elution with 10 mmol/L ammonium acetate and acetonitrile.[1] | Not specified. |
| Internal Standard | Regadenoson-d3.[1] | d3-Regadenoson.[2] |
| Ionization Mode | Positive Ion ESI (Multiple Reaction Monitoring).[1] | Positive TurboIonSpray™.[2] |
| Mass Transition (Analyte) | m/z 391.3 → 259.2.[1] | m/z 391 → 259.[2] |
| Mass Transition (IS) | m/z 394.3 → 262.2.[1] | m/z 394 → 262.[2] |
| Linear Range | 0.100 - 50.0 µg/L.[1] | 0.1 - 40 ng/mL.[2] |
| Reference | J Sep Sci. 2022 Mar;45(6):1146-1152.[1] | Clin Pharmacol Drug Dev. 2017 Jul;6(4):361-369.[2] |
Detailed Experimental Protocols
Protocol 1: Bioanalytical Method Optimization Workflow
This protocol outlines a general workflow for developing a sensitive LC-MS/MS method.
-
Compound Tuning:
-
Prepare a ~1 µg/mL solution of Regadenoson in 50:50 acetonitrile:water.
-
Infuse the solution directly into the mass spectrometer.
-
Optimize source parameters (capillary voltage, gas flows, temperature) to maximize the parent ion (m/z 391.3) signal.
-
Select the parent ion and perform a product ion scan to identify major fragments.
-
Optimize the collision energy for the most intense and stable fragment (e.g., m/z 259.2) to create the MRM transition.
-
Repeat the process for the stable isotope-labeled internal standard (e.g., d3-Regadenoson).
-
-
Chromatography Development:
-
Select an appropriate column (e.g., HILIC or C18).
-
Develop a gradient elution method starting with a high aqueous mobile phase composition and ramping up the organic content.
-
Inject a standard solution and adjust the gradient to ensure Regadenoson is well-retained and elutes as a sharp, symmetrical peak.
-
-
Sample Preparation Evaluation:
-
Spike a known concentration of Regadenoson into a blank biological matrix (e.g., plasma).
-
Process the sample using different techniques (e.g., Protein Precipitation and Solid Phase Extraction).
-
Analyze the extracts and compare the methods based on analyte recovery, signal-to-noise ratio, and reduction of matrix effects.
-
-
Method Validation:
-
Once the method is optimized, perform a full validation according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, stability, and matrix effects.
-
Visualizations
Signaling Pathway and Workflows
Caption: Regadenoson activates the A2A receptor, leading to coronary vasodilation.[9][10][11]
Caption: General workflow for a typical Regadenoson bioanalytical assay.
Caption: Troubleshooting logic for addressing low sensitivity in bioassays.
References
- 1. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of regadenoson in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of intravenous regadenoson in healthy subjects: A randomized, repeat-dose, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS method for the quantitation of 55 compounds prescribed in combined cardiovascular therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability issues in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS [mdpi.com]
- 7. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. asnc.org [asnc.org]
- 10. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-validation of different analytical methods for Regadenoson quantification.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of Regadenoson: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on published experimental data to assist in selecting the most suitable method for specific research and development needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for Regadenoson quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods based on available literature.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | Not explicitly stated in a single source, but a correlation coefficient (r²) > 0.999 has been reported. | 0.100 - 50.0 µg/L[1] |
| Accuracy | Mean % recovery: 99.1% - 103.00% | 2.0 - 6.9% deviation from nominal concentration[1] |
| Precision | % Relative Standard Deviation (%RSD): 0.17 – 0.89[2] | Intra-batch %RSD: <9.7% Inter-batch %RSD: <13.0%[1] |
| Limit of Detection (LOD) | Not consistently reported for Regadenoson assay. | Not explicitly stated. |
| Limit of Quantification (LOQ) | < 0.02% w/w[2] | 0.100 µg/L[1] |
| Sample Matrix | Bulk Drug, Pharmaceutical Dosage Forms[2][3] | Human Plasma[1] |
| Selectivity | Good, but potential for interference from co-eluting impurities. | High, based on specific mass transitions.[1] |
| Instrumentation | HPLC with UV/Vis Detector | LC system coupled to a Tandem Mass Spectrometer |
Experimental Protocols
RP-HPLC-UV Method for Regadenoson in Pharmaceutical Dosage Forms
This method is a composite representation from several sources to provide a general protocol.
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Visible detector.
-
Chromatographic Conditions:
-
Column: YMC-PAK ODS AQ, 150 mm × 4.6 mm, 3 µm particle size.[2]
-
Mobile Phase: A gradient elution using a mixture of 0.1% triethylamine buffer (pH 4.5) as mobile phase A and acetonitrile as mobile phase B.[2] An isocratic alternative mentioned is a mixture of water (containing 0.1% ortho-phosphoric acid) and methanol in a 60:40 ratio.
-
Flow Rate: 1.5 mL/min.[2]
-
Detection Wavelength: 245 nm.[2]
-
Injection Volume: 20 µL.[2]
-
-
Sample Preparation:
-
For bulk drug analysis, a standard solution is prepared by dissolving a known amount of Regadenoson in a suitable diluent.
-
For pharmaceutical dosage forms, the formulation is appropriately diluted to fall within the linear range of the method.
-
LC-MS/MS Method for Regadenoson in Human Plasma
This method is based on a validated assay for the pharmacokinetic study of Regadenoson.[1]
-
Instrumentation: A Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Protein precipitation of human plasma samples is performed using acetonitrile.[1] The supernatant is then injected into the LC-MS/MS system.
-
Visualizing the Workflow and Instrumentation
To better understand the processes involved in these analytical methods, the following diagrams illustrate a typical analytical method validation workflow and the components of a liquid chromatography system.
References
Performance Characteristics of Regadenoson Quantification Using Regadenoson-d3: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of therapeutic agents is paramount. This guide provides a detailed comparison of the analytical performance for the quantification of Regadenoson, a selective A2A adenosine receptor agonist, using a stable isotope-labeled internal standard, Regadenoson-d3. The primary method detailed is a validated Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) assay, recognized for its sensitivity and specificity in complex biological matrices such as human plasma.
Quantitative Performance Data
The following table summarizes the key performance metrics for the quantification of Regadenoson in human plasma using a validated HILIC-MS/MS method with this compound as the internal standard.[1] This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and clinical trial sample analysis.
| Parameter | HILIC-MS/MS with this compound | Alternative Method (RP-HPLC) |
| Linearity Range | 0.100 - 50.0 µg/L | Primarily for impurity analysis, not plasma quantification |
| Correlation Coefficient (r²) | > 0.990 | > 0.990 (for impurity quantification) |
| Accuracy (% Bias) | 2.0 - 6.9% | Not Applicable for plasma quantification |
| Intra-batch Precision (% CV) | < 9.7% | 0.17 - 0.89% (for impurity quantification) |
| Inter-batch Precision (% CV) | < 13.0% | Not Applicable for plasma quantification |
| Internal Standard | This compound | None used for plasma quantification |
Experimental Protocols
Validated HILIC-MS/MS Method for Regadenoson in Human Plasma
This protocol outlines the key steps for the quantification of Regadenoson in human plasma.
1. Sample Preparation:
-
Protein precipitation is employed for sample cleanup.
-
To a plasma sample, acetonitrile is added to precipitate proteins.[1]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing Regadenoson and the internal standard (this compound), is collected for analysis.
2. Chromatographic Separation:
-
A BEH HILIC column (50 × 2.1 mm, 1.7 µm) is used for separation.[1]
-
The mobile phase consists of a gradient elution with 10 mmol/L ammonium acetate and acetonitrile.[1]
-
The total chromatographic run time is 6.5 minutes.[1]
3. Mass Spectrometric Detection:
-
An API 4000 mass spectrometer is utilized for detection.[1]
-
The analysis is performed in the multiple reaction monitoring (MRM) mode.[1]
-
The mass transitions monitored are m/z 391.3→259.2 for Regadenoson and m/z 394.3→262.2 for this compound.[1]
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Regadenoson to this compound against the concentration of the calibration standards.
-
The concentration of Regadenoson in the unknown samples is determined from this calibration curve.
Visualizing the Method and Mechanism
To better illustrate the experimental process and the pharmacological action of Regadenoson, the following diagrams are provided.
Experimental Workflow for Regadenoson Quantification.
Regadenoson Signaling Pathway.
Comparison with Alternative Methods
While the HILIC-MS/MS method with a deuterated internal standard represents a robust approach for bioanalysis, other methods exist for different applications. For instance, reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the quantification of Regadenoson and its potential degradation products in parenteral dosage forms. These methods demonstrate high precision and linearity for impurity analysis but are not typically suited for the quantification of the drug in complex biological matrices like plasma due to potential interferences and the lack of an internal standard to correct for matrix effects and extraction variability.
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise bioanalysis. It co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, thereby providing reliable correction for any variations during sample processing and analysis.
References
Assessing the Isotope Effect of Regadenoson-d3 on Quantification: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the use of Regadenoson-d3 as an internal standard in the quantification of Regadenoson, a selective A2A adenosine receptor agonist used as a pharmacologic stress agent. The potential for deuterium isotope effects on analytical measurements is a critical consideration in bioanalytical method development. This document outlines the typical experimental protocols used for quantification, presents a comparative framework for evaluating internal standards, and discusses the theoretical impact of isotopic labeling on analytical accuracy.
Introduction to Regadenoson and the Role of Internal Standards
Regadenoson is a coronary vasodilator used in radionuclide myocardial perfusion imaging (MPI).[1][2] Accurate quantification of Regadenoson in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for ensuring accuracy and precision.[3] The co-elution of the analyte and its SIL-IS can compensate for variability in sample preparation and matrix effects.[3][4]
However, the substitution of hydrogen with deuterium can sometimes lead to a chromatographic isotope effect, where the deuterated compound elutes slightly earlier than the non-deuterated analyte. This can potentially compromise the compensatory effect of the internal standard if the two compounds are not adequately co-eluted and are affected differently by matrix effects.
Experimental Protocols
The bioanalytical method for Regadenoson quantification in human plasma, as described in regulatory submissions, typically involves solid-phase extraction (SPE) followed by LC-MS/MS analysis.[5]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: Plasma samples are typically pre-treated, which may involve centrifugation to remove particulates and addition of a buffer to adjust the pH.
-
Internal Standard Spiking: A known concentration of the internal standard (this compound) is added to all samples, including calibration standards, quality control samples, and unknown study samples.
-
SPE Cartridge Conditioning: An appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) is conditioned with methanol followed by an equilibration solution (e.g., water or a mild buffer).
-
Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering endogenous components from the plasma matrix. A typical wash sequence might include an acidic aqueous wash followed by an organic wash (e.g., methanol).
-
Elution: The analyte and internal standard are eluted from the cartridge using a solvent mixture, often containing a base (e.g., ammonium hydroxide in methanol) to disrupt the interaction with the sorbent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally employed.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions of Regadenoson and this compound.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure selectivity and sensitivity.
-
Data Presentation: Assessing the Isotope Effect
A thorough validation of the bioanalytical method is required to assess the potential impact of the deuterium isotope effect. The following tables outline the key parameters that should be evaluated.
Table 1: Chromatographic Performance
| Parameter | Acceptance Criteria | Expected Outcome with this compound |
| Retention Time (RT) of Regadenoson | Consistent across analytical runs (e.g., ± 0.2 min) | Stable and reproducible. |
| Retention Time (RT) of this compound | Consistent across analytical runs (e.g., ± 0.2 min) | Stable and reproducible. |
| Relative Retention Time (RRT) (RTthis compound / RTRegadenoson) | Close to 1.0 (typically > 0.98) | A value slightly less than 1.0 would indicate a minor isotope effect, with the deuterated standard eluting slightly earlier. |
| Peak Shape | Symmetrical and free of tailing or fronting (Asymmetry factor typically 0.8-1.5) | Good peak shape for both analyte and internal standard. |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria (FDA/EMA Guidelines) | Implication of Isotope Effect |
| Accuracy & Precision | Accuracy: Within ±15% of nominal concentration (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). | If a significant isotope effect leads to differential matrix effects, accuracy and precision could be compromised. |
| Matrix Effect | The matrix factor (MF) should be consistent across different lots of biological matrix. The CV of the IS-normalized MF should be ≤15%. | A significant chromatographic separation could expose the analyte and IS to different matrix components, leading to variable ion suppression or enhancement and a failure to meet this criterion. |
| Recovery | Consistent, precise, and reproducible. | While not expected to be 100%, the recovery of the analyte and internal standard should be similar to ensure the IS effectively tracks the analyte through the extraction process. |
| Calibration Curve | A linear or weighted linear regression model with a correlation coefficient (r²) ≥ 0.99. | A significant and variable isotope effect could potentially impact the linearity of the response. |
Visualization of Key Processes
Regadenoson Signaling Pathway
Regadenoson acts as a selective agonist for the A2A adenosine receptor, which is primarily located on coronary vascular smooth muscle cells.[1][2] Its activation triggers a signaling cascade leading to vasodilation.
Caption: Regadenoson signaling pathway leading to coronary vasodilation.
Bioanalytical Workflow
The following diagram illustrates the key steps in the quantification of Regadenoson from plasma samples using this compound as an internal standard.
Caption: Workflow for the bioanalysis of Regadenoson.
Discussion and Conclusion
The use of a stable isotope-labeled internal standard like this compound is the recommended approach for the accurate quantification of Regadenoson in biological matrices. While the potential for a deuterium isotope effect exists, leading to a slight shift in chromatographic retention time, this effect is generally minimal and can be managed through proper method development and validation.
Key Considerations:
-
Chromatographic Resolution: The analytical method should be optimized to achieve near co-elution of Regadenoson and this compound. A high-resolution chromatography system can minimize the impact of any small retention time differences.
-
Matrix Effect Evaluation: A thorough assessment of matrix effects using multiple sources of the biological matrix is essential to ensure that any minor chromatographic separation does not lead to differential ionization suppression or enhancement.
-
Alternative Internal Standards: While this compound is the ideal choice, if a significant and unmanageable isotope effect were to be observed, a structural analog could be considered as an alternative internal standard. However, a structural analog will not co-elute with the analyte and may not compensate for matrix effects as effectively as a SIL-IS.
References
- 1. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Comparative Stability of Regadenoson and Regadenoson-d3 in Stored Samples: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the stability of reference standards and active pharmaceutical ingredients in storage is paramount for accurate and reproducible results. This guide provides a comparative overview of the stability of Regadenoson and its deuterated analog, Regadenoson-d3. While direct comparative stability studies are not extensively published, this guide synthesizes the well-established principles of deuteration and its impact on drug stability, supported by relevant experimental methodologies.
Introduction to Regadenoson and the Role of Deuteration
Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1][2][3][4] Its stability in stored samples is crucial for its use as a reference standard in analytical testing and for maintaining the efficacy and safety of the formulated drug product.
Deuteration, the replacement of one or more hydrogen atoms in a molecule with its heavier, stable isotope deuterium, is a common strategy in drug development to improve metabolic stability.[5][][7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes and chemical degradation.[][7] This enhanced stability can translate to a longer shelf-life and more reliable performance of deuterated compounds like this compound when used as analytical standards or therapeutic agents.
Comparative Stability Analysis
| Feature | Regadenoson | This compound | Rationale for Difference |
| Chemical Stability | Standard | Enhanced | The stronger C-D bond in this compound is expected to slow down chemical degradation pathways that involve the cleavage of that bond. |
| Metabolic Stability | Susceptible to metabolism | Enhanced | Deuteration can significantly reduce the rate of metabolic breakdown by cytochrome P450 enzymes, a key aspect of the kinetic isotope effect.[7] |
| Long-term Storage | May require more stringent conditions | Potentially more stable under various conditions | The inherent stability of deuterated compounds suggests that this compound may exhibit less degradation over extended periods.[][9] |
| Use as an Internal Standard | Not applicable | Ideal | The stability of this compound makes it an excellent internal standard for bioanalytical methods using LC-MS/MS to quantify Regadenoson.[10] |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of Regadenoson and this compound, a comprehensive stability testing protocol is required. The following outlines a robust methodology based on established analytical techniques for Regadenoson.
Objective
To compare the degradation of Regadenoson and this compound under various storage conditions over a defined period.
Materials
-
Regadenoson reference standard
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ortho-phosphoric acid
-
Purified water
-
Calibrated stability chambers
Methodology: Stability Sample Handling and Storage
-
Sample Preparation: Prepare stock solutions of Regadenoson and this compound in a suitable solvent (e.g., a mixture of water and methanol).
-
Storage Conditions: Aliquot the solutions into vials and store them under a range of conditions as per ICH guidelines, including:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12, and 24 months).
Methodology: Analytical Method for Stability Assessment
A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential.
-
Chromatographic Conditions (based on published methods[11]):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% o-phosphoric acid in water) and an organic phase (e.g., methanol or acetonitrile). A potential starting point is a 60:40 ratio of aqueous to organic phase.[11]
-
Flow Rate: 1.0 - 1.2 mL/min[11]
-
Detection Wavelength: 247 nm[11]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25°C
-
-
Analysis:
-
At each time point, analyze the stored samples by RP-HPLC.
-
Quantify the peak area of the parent compound (Regadenoson or this compound).
-
Monitor for the appearance of any degradation product peaks.
-
Calculate the percentage of the parent compound remaining and the percentage of total impurities.
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the biological context of Regadenoson, the following diagrams are provided.
Caption: Experimental workflow for comparative stability testing.
Caption: Signaling pathway of Regadenoson.
Conclusion
Based on the fundamental principles of the kinetic isotope effect, This compound is anticipated to exhibit greater stability in stored samples compared to Regadenoson. This enhanced stability makes it a more robust reference standard for analytical and bioanalytical applications. For definitive quantitative comparison, a formal stability study following the protocol outlined above is recommended. Such a study would provide the empirical data necessary to establish storage conditions and shelf-life for both compounds, ensuring the integrity of future research and development activities.
References
- 1. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 4. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated Compounds [simsonpharma.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. wjpps.com [wjpps.com]
Evaluating the performance of different LC columns for Regadenoson analysis.
An Objective Comparison of LC Column Performance for Regadenoson Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Regadenoson, the choice of a Liquid Chromatography (LC) column is a critical factor that dictates the accuracy, sensitivity, and efficiency of the analytical method. This guide provides a detailed comparison of different LC columns used for Regadenoson analysis, supported by experimental data from various studies.
Data Presentation: A Comparative Overview of LC Columns
C18 Reversed-Phase Columns
C18 columns are a popular choice for the analysis of a wide range of pharmaceutical compounds, including Regadenoson. The long alkyl chains of the C18 stationary phase provide strong hydrophobic retention.
| Parameter | Symmetry C18-3V Column [1] | Generic C18 Column [2] |
| Dimensions | 250 mm × 4.6 mm, 5 µm | Not Specified |
| Mobile Phase | Acetonitrile and Methanol (1:1 v/v), pH 3.2 with ortho-phosphoric acid | Gradient with 1-alkyl sodium sulfonate solution and Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 205 nm | UV at 247 nm |
| Column Temperature | Ambient | 35 °C |
| Theoretical Plates (N) | ~50,000 (for a related impurity) | Not Specified |
| Tailing Factor (Tf) | 1.14 (for a related impurity) | Not Specified |
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns
HILIC columns are an alternative for the separation of polar compounds that are not well-retained on traditional reversed-phase columns. Given that Regadenoson is a polar molecule, HILIC can be an effective separation technique.
| Parameter | BEH HILIC Column [3] |
| Dimensions | 50 × 2.1 mm, 1.7 μm |
| Mobile Phase | Gradient with 10 mmol/L ammonium acetate and acetonitrile |
| Flow Rate | Not Specified |
| Detection | Mass Spectrometry (API 4000) |
| Run Time | 6.5 min |
| Performance | Linear calibration curve (0.100-50.0 µg/L), high precision and accuracy |
Experimental Workflow for Column Evaluation
The following diagram illustrates a typical workflow for evaluating and comparing the performance of different LC columns for Regadenoson analysis.
Caption: Experimental workflow for comparing LC column performance.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further development.
Method 1: Analysis of Regadenoson using a C18 Column
This method is adapted from a study focused on the determination of 2-chloro adenosine as a process-related impurity in Regadenoson parenteral dosage form.[1]
-
Column: Symmetry C18-3V (250 mm × 4.6 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase: A 1:1 (v/v) mixture of acetonitrile and methanol. The pH of the mobile phase is adjusted to 3.2 using 10% (v/v) ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Elution Mode: Isocratic.
-
Column Temperature: Ambient.
-
Injection Volume: Not specified.
-
Detection: UV at 205 nm.
-
Sample Preparation: Samples of Regadenoson powder for injection are prepared by dissolving an amount equivalent to 20 mg of Regadenoson in a 25 mL volumetric flask with the diluent. A 2.0 mL aliquot of this stock solution is further diluted to 20 mL with the mobile phase to achieve a final concentration of 80 µg/mL.
Method 2: Analysis of Regadenoson in Human Plasma using a HILIC Column
This method was developed and validated for the quantification of Regadenoson in human plasma.[3]
-
Column: BEH HILIC (50 × 2.1 mm, 1.7 μm).
-
Mobile Phase: A gradient elution using 10 mmol/L ammonium acetate and acetonitrile.
-
Chromatographic Run Time: 6.5 minutes.
-
Detection: Tandem Mass Spectrometry (API 4000) in multiple reaction monitoring (MRM) mode. The transitions monitored were 391.3→259.2 for Regadenoson and 394.3→262.2 for the internal standard (Regadenoson-d3).
-
Sample Preparation: Protein precipitation using acetonitrile was employed to extract Regadenoson from human plasma.
Conclusion
The selection of an appropriate LC column is paramount for the robust analysis of Regadenoson. C18 columns have demonstrated high efficiency, as indicated by a large number of theoretical plates and good peak symmetry for related impurities.[1] This makes them suitable for quality control applications where the separation of Regadenoson from its potential impurities is crucial. On the other hand, HILIC columns offer a fast and sensitive method for the quantification of Regadenoson in complex biological matrices like human plasma, which is particularly useful for pharmacokinetic studies.[3]
The choice between a C18 and a HILIC column will ultimately depend on the specific requirements of the analysis, such as the sample matrix, the need for impurity profiling, and the desired run time. The data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision and to develop and validate their own analytical methods for Regadenoson.
References
The Gold Standard in Bioanalysis: Justifying the Use of a Deuterated Internal Standard for Regadenoson Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Regadenoson, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of a deuterated internal standard over other alternatives in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog, is widely recognized as the gold standard in quantitative bioanalysis.[1][2] This approach is especially critical for mitigating the unpredictable nature of matrix effects, which can significantly impact the ionization efficiency of an analyte in complex biological matrices like plasma, leading to inaccurate quantification.[3][4][5] A deuterated internal standard, such as Regadenoson-d3, co-elutes with the unlabeled analyte and experiences nearly identical ionization suppression or enhancement, thus providing a reliable means of normalization and ensuring the integrity of the bioanalytical data.[2][6]
Comparison of Internal Standard Performance
Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards (Olmesartan Example)
| Parameter | Deuterated Internal Standard (Olmesartan-d4) | Structural Analogue Internal Standard | Justification for Superiority of Deuterated IS |
| Accuracy (% Bias) | -2.5% to 3.8% | Up to ±15% (hypothetical, based on typical acceptance criteria) | Co-elution and identical physicochemical properties lead to more effective compensation for matrix effects and variability. |
| Precision (%RSD) | < 5% | < 15% (hypothetical, based on typical acceptance criteria) | The deuterated IS closely tracks the analyte through the entire analytical process, minimizing variability. |
| Matrix Effect | Not significant | Potential for differential matrix effects | The structural and chemical similarity of the deuterated IS to the analyte ensures that both are affected by the matrix in the same way. |
| Regulatory Acceptance | Highly recommended by agencies like the EMA | May require extensive justification and additional validation experiments | Regulatory bodies favor the use of SIL-IS for their proven ability to ensure data reliability.[2] |
Data for Olmesartan-d4 adapted from a study demonstrating its successful application in a bioequivalence study.[7] The data for the structural analogue is hypothetical and represents typical acceptance criteria for bioanalytical methods; however, achieving this with a structural analogue can be more challenging and less reliable.
Experimental Protocols
A validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method for the quantification of Regadenoson in human plasma provides a robust protocol that leverages a deuterated internal standard.
Sample Preparation
-
To 50 µL of human plasma, add 20 µL of the internal standard working solution (this compound).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: BEH HILIC column (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 10 mmol/L ammonium acetate and acetonitrile
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: API 4000 mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Regadenoson: 391.3 → 259.2
-
This compound: 394.3 → 262.2
-
This method demonstrated excellent linearity over the range of 0.100-50.0 µg/L, with intra- and inter-batch precision of <9.7% and <13.0%, respectively, and accuracy between 2.0-6.9%.[6] Crucially, the study reported no apparent matrix effect for either Regadenoson or its deuterated internal standard, this compound, underscoring the effectiveness of this approach.[6]
Justification for Deuterated Internal Standard in Regadenoson Bioanalysis
The following diagram illustrates the logical justification for employing a deuterated internal standard in the bioanalysis of Regadenoson.
Caption: Justification for a deuterated internal standard.
Experimental Workflow for Regadenoson Bioanalysis
The following diagram outlines the experimental workflow for the quantification of Regadenoson in human plasma using a deuterated internal standard.
Caption: Experimental workflow for Regadenoson bioanalysis.
Regadenoson Signaling Pathway
Regadenoson is a selective agonist of the adenosine A2A receptor.[8][9][10][11][12][13][14][15] Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, which ultimately leads to vasodilation. This is the basis for its use as a pharmacologic stress agent in myocardial perfusion imaging.[8][10]
Caption: Regadenoson signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. eijppr.com [eijppr.com]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of regadenoson in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Editorial: Regadenoson: An adenosine A2A receptor agonist for pharmacological myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asnc.org [asnc.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Regadenoson - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Regadenoson-d3: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Regadenoson-d3, a deuterated analog of Regadenoson. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Risk Assessment
This compound is a research chemical, and its toxicological properties have not been fully investigated[1]. Therefore, it is crucial to handle this compound with care. Safety Data Sheets (SDS) for Regadenoson and its analogs present conflicting hazard information. Some sources classify it as "harmful if swallowed"[1], while others indicate it is "Fatal if swallowed, in contact with skin or if inhaled" and can cause serious skin and eye irritation[2]. At least one supplier of Regadenoson injection considers the final product not to be hazardous under the OSHA Hazard Communication Standard[3].
Given these discrepancies, a conservative approach is recommended. Assume the compound is hazardous and take all necessary precautions to minimize exposure.
Personal Protective Equipment (PPE)
When handling this compound, all personnel should wear the following personal protective equipment:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or rubber)[4]. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact[1][2]. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling powders outside of a ventilated enclosure[5]. |
Spill Management Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and, if safe to do so, ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the required personal protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the substance. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the Waste: Place the spilled material and any contaminated absorbent materials into a clearly labeled, sealed container for hazardous waste disposal[1][4].
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.
Disposal Procedures
The disposal of this compound and its waste is regulated by federal and local authorities, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA)[6][7][8]. Do not dispose of this compound down the drain, as this can have adverse effects on aquatic environments[9].
Step-by-Step Disposal Guide:
-
Segregation: Keep this compound waste separate from other chemical waste streams.
-
Containerization: Place all waste, including empty containers and contaminated labware, into a designated, properly labeled hazardous waste container. The container should be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents, including the name "this compound."
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials[1][3].
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. The primary method for pharmaceutical waste disposal is typically incineration at a permitted facility[6].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. rallyinc.com [rallyinc.com]
- 4. eugiaus.com [eugiaus.com]
- 5. echemi.com [echemi.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Operational Guide for Handling Regadenoson-d3
This guide provides immediate safety, handling, and disposal protocols for laboratory professionals working with Regadenoson-d3. Given the potential hazards associated with this compound, adherence to these procedures is critical to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated analog of Regadenoson, a selective A2A adenosine receptor agonist. While the toxicological properties of this compound have not been fully investigated, the safety data for Regadenoson indicates significant potential hazards. One Safety Data Sheet (SDS) classifies Regadenoson as fatal if swallowed, in contact with skin, or if inhaled[1]. It is also listed as causing skin and serious eye irritation, and causing damage to organs[1]. Therefore, a cautious approach assuming high toxicity is mandatory.
The following table summarizes the required personal protective equipment for various activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Chemotherapy-rated gloves (ASTM D6978 compliant)[2]. |
| - If the container is not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended until the packaging integrity is verified[2]. | |
| Weighing and Aliquoting (Dry Powder) | - Primary Engineering Control: Use a certified chemical fume hood or a containment ventilated enclosure (CVE). |
| - Gloves: Double gloving with chemotherapy-rated gloves is required. | |
| - Eye/Face Protection: Tightly fitting safety goggles and a face shield[3]. | |
| - Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended[4]. If exposure limits are exceeded or symptoms occur, a full-face respirator is necessary[3]. | |
| - Protective Clothing: A disposable, back-closing, long-sleeved gown made of a low-lint, impervious material. | |
| Handling of Solutions | - Primary Engineering Control: Use a certified chemical fume hood. |
| - Gloves: Chemotherapy-rated gloves[5]. | |
| - Eye/Face Protection: Safety glasses with side shields or chemical goggles[3][4]. | |
| - Protective Clothing: A lab coat or impervious gown. | |
| Spill Cleanup | - Gloves: Double gloving with chemotherapy-rated gloves. |
| - Eye/Face Protection: Tightly fitting safety goggles and a face shield. | |
| - Respiratory Protection: A full-face respirator with appropriate cartridges. | |
| - Protective Clothing: Impervious gown, shoe covers. | |
| Waste Disposal | - Gloves: Chemotherapy-rated gloves. |
| - Eye/Face Protection: Safety glasses with side shields or chemical goggles. | |
| - Protective Clothing: Lab coat or impervious gown. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is available and in good condition. The designated handling area, typically a chemical fume hood, should be clean and uncluttered.
-
Personal Protection: Don the appropriate PPE as outlined in the table above. Always wash hands thoroughly with soap and water before and after handling the compound[6].
-
Weighing and Transfer: When working with the solid form, conduct all manipulations within a certified chemical fume hood or a containment ventilated enclosure to minimize inhalation exposure. Use appropriate tools to handle the material and avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use[3].
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing[4]. Do not eat, drink, or smoke in areas where the chemical is handled[3][7].
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any other disposable materials. Place all solid waste into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain[1].
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water[3][8]. Seek immediate medical attention[3].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids[9]. Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration[1][8]. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water[3][9]. Seek immediate medical attention[3].
-
Spills: Evacuate the area. Wearing appropriate PPE, clean up the spill immediately. For dry spills, sweep up the material and place it into a suitable container for disposal[4]. For liquid spills, absorb with an inert material and place in a hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.
Visualized Workflows
The following diagrams illustrate the decision-making process for selecting appropriate PPE and the general workflow for handling this compound safely.
Caption: PPE Selection Workflow for this compound.
Caption: Safe Handling and Disposal Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. echemi.com [echemi.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. eugiaus.com [eugiaus.com]
- 9. rallyinc.com [rallyinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
